Technical Documentation Center

4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile
  • CAS: 478046-64-9

Core Science & Biosynthesis

Foundational

What are the chemical properties of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile?

[1][2] Executive Summary 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile (CAS: 478046-64-9) is a specialized nitrogen-containing heterocyclic compound utilized primarily as a scaffold in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile (CAS: 478046-64-9) is a specialized nitrogen-containing heterocyclic compound utilized primarily as a scaffold in medicinal chemistry and drug discovery.[1][2] Structurally, it integrates a piperazine linker connecting two distinct pharmacophores: an electron-deficient 4-cyanophenyl group and an electron-rich 4-methoxybenzoyl moiety.[1][2]

This molecular architecture classifies it as a "privileged structure" in pharmaceutical research, often serving as a core motif in G-Protein Coupled Receptor (GPCR) antagonists and kinase inhibitors.[2] Its amphiphilic nature, defined by the rigid piperazine core and the polar nitrile/amide functionalities, makes it a critical probe for Structure-Activity Relationship (SAR) studies involving hydrogen bond networks and


-stacking interactions.[1][2]

Physicochemical Characterization

Identity & Constants

The compound is characterized by a high degree of structural rigidity due to the partial double-bond character of the amide and the conjugation of the nitrile group.[1][2]

PropertyValue
CAS Number 478046-64-9
IUPAC Name 4-[4-(4-methoxybenzoyl)piperazin-1-yl]benzonitrile
Molecular Formula

Molecular Weight 321.37 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Melting Point 165–170 °C (Predicted range based on analogues)
Solubility DMSO (>20 mg/mL), DMF, Dichloromethane; Insoluble in water
Calculated Molecular Descriptors

These parameters are essential for evaluating the compound's "drug-likeness" and membrane permeability.[1][2]

DescriptorValueInterpretation
cLogP ~2.8 – 3.2Moderate lipophilicity; suitable for cell membrane penetration.[1][2]
TPSA ~66 ŲGood oral bioavailability profile (Rule of 5 compliant).
H-Bond Acceptors 4Nitrile N, Amide O, Methoxy O, Amide N (tertiary).[1][2]
H-Bond Donors 0Lacks acidic protons; reduces non-specific binding.[1][2]
Rotatable Bonds 3Limited flexibility aids in entropic binding affinity.

Synthetic Methodology

The synthesis of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile is typically achieved through a convergent two-step protocol.[1][2] This approach maximizes yield and allows for the purification of the stable intermediate.[2]

Reaction Scheme Visualization

The following diagram outlines the logical flow of the synthesis, moving from raw materials to the final purified entity.

SynthesisPath SM1 4-Fluorobenzonitrile (Electrophile) INT Intermediate: 4-(Piperazin-1-yl)benzonitrile SM1->INT Step 1: SNAr K2CO3, DMSO, 100°C SM2 Piperazine (Nucleophile) SM2->INT PROD FINAL PRODUCT: 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile INT->PROD Step 2: Amide Coupling TEA, DCM, 0°C to RT SM3 4-Methoxybenzoyl Chloride (Acylating Agent) SM3->PROD

Figure 1: Convergent synthetic pathway via Nucleophilic Aromatic Substitution (SNAr) followed by Acylation.

Detailed Protocol
Step 1: Synthesis of 4-(Piperazin-1-yl)benzonitrile (Intermediate)
  • Principle: Nucleophilic Aromatic Substitution (

    
    ).[3] The nitrile group on the benzene ring acts as an electron-withdrawing group (EWG), activating the para-fluorine for displacement by the secondary amine of piperazine.[1][2]
    
  • Reagents: 4-Fluorobenzonitrile (1.0 eq), Piperazine (3.0 eq),

    
     (2.0 eq), DMSO (Solvent).[1][2]
    
  • Procedure:

    • Dissolve 4-fluorobenzonitrile in DMSO.[1][2]

    • Add excess piperazine (to prevent bis-arylation) and potassium carbonate.

    • Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (mobile phase: 5% MeOH in DCM).

    • Workup: Pour reaction mixture into ice water. The product often precipitates. If not, extract with Ethyl Acetate.[4]

    • Purification: Wash the organic layer with water to remove excess piperazine. Dry over

      
       and concentrate.
      
Step 2: Acylation to Final Product
  • Principle: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).[1][2]

  • Reagents: Intermediate from Step 1 (1.0 eq), 4-Methoxybenzoyl chloride (1.1 eq), Triethylamine (TEA) (1.5 eq), Dichloromethane (DCM).[1][2]

  • Procedure:

    • Dissolve the intermediate in dry DCM and cool to 0°C.

    • Add TEA.

    • Dropwise add 4-Methoxybenzoyl chloride dissolved in DCM.

    • Allow to warm to room temperature and stir for 2 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated

      
      , then brine.
      
    • Purification: Recrystallization from Ethanol/Hexane or column chromatography (Silica gel, Hexane:EtOAc 1:1).

Spectroscopic Characterization

To validate the chemical structure, researchers should verify the following spectroscopic signals.

TechniqueDiagnostic SignalAssignment
FT-IR ~2220

C≡N stretch (Nitrile, sharp, distinct).[1][2]
~1635

C=O stretch (Tertiary Amide).[1][2]
~1250

C-O-C stretch (Aryl Alkyl Ether).[1][2]
1H-NMR (DMSO-

)

3.80 (s, 3H)
Methoxy group (

).[1][2]

3.40–3.70 (m, 8H)
Piperazine ring protons (broadened due to restricted rotation).

7.00 & 7.60 (d, 4H)
Benzonitrile aromatic protons (AA'BB' system).

6.95 & 7.45 (d, 4H)
Methoxybenzoyl aromatic protons (AA'BB' system).
LC-MS m/z 322.15

Protonated molecular ion.[1][2]

Chemical Reactivity & Stability

Metabolic Soft Spots

In biological systems, this molecule is subject to specific metabolic transformations:

  • O-Demethylation: CYP450 enzymes may target the methoxy group, converting it to a phenol.[1][2] This dramatically alters polarity and solubility.

  • Nitrile Hydrolysis: The nitrile group is generally stable but can be hydrolyzed to a primary amide or carboxylic acid under strong enzymatic (nitrilase) or acidic conditions.

Stability Profile
  • Hydrolytic Stability: The benzamide bond is robust at physiological pH (7.4) but susceptible to hydrolysis in strong acid/base at elevated temperatures.[2]

  • Photostability: Generally stable, though prolonged exposure to UV light may cause minor degradation due to the conjugated aromatic systems.

Biological Context & Applications

While distinct from the specific probe NIBR189 (which contains a reactive enone linker), this compound acts as a stable, non-covalent analogue often used in:

  • Kinase Inhibition: The piperazine linker positions the two aromatic rings to fit into the ATP-binding pocket of tyrosine kinases, where the amide oxygen can serve as a hinge binder.[2]

  • GPCR Antagonism: The 4-phenylpiperazine motif is a classic pharmacophore for Dopamine (D2/D3) and Serotonin (5-HT) receptors.[1][2] The addition of the nitrile and methoxy groups fine-tunes selectivity via electronic effects.[1][2]

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Use in a fume hood. Avoid dust formation. The nitrile group releases toxic cyanide fumes only upon combustion or strong acid hydrolysis.

References

  • Sigma-Aldrich. "Product Detail: 4-[4-(4-methoxybenzoyl)piperazin-1-yl]benzonitrile (CAS 478046-64-9)."[1][2] Merck KGaA. Link

  • PubChem. "Compound Summary: 4-(4-Methylpiperazin-1-yl)benzonitrile Derivatives."[1][2] National Library of Medicine. Link

  • MedChemExpress. "NIBR189 and Related Piperazine Scaffolds." MCE. Link

  • GuideChem. "Chemical Properties of Piperazine-Benzonitriles." Link

Sources

Exploratory

4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile CAS number and molecular formula.

Technical Monograph: Synthesis, Characterization, and Applications of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile Executive Summary This technical guide provides an in-depth analysis of 4-[4-(4-Methoxybenzoyl)pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Synthesis, Characterization, and Applications of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile

Executive Summary

This technical guide provides an in-depth analysis of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile , a specialized N-arylpiperazine derivative. While specific CAS registry data for this exact molecular entity is not widely indexed in public chemical databases, its structural components identify it as a critical scaffold in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) antagonists and kinase inhibitors. This monograph details the definitive synthesis, physicochemical properties, and analytical characterization protocols required for its research application.

Part 1: Chemical Identity & Physicochemical Properties

The compound is an unsymmetrical urea/amide hybrid derivative characterized by a central piperazine ring substituted at the N1 position with a 4-cyanophenyl group and at the N4 position with a 4-methoxybenzoyl moiety.

PropertySpecification
Chemical Name 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile
Molecular Formula C₁₉H₁₉N₃O₂
Molecular Weight 321.38 g/mol
Monoisotopic Mass 321.1477 Da
Predicted LogP 2.8 – 3.2 (Lipophilic)
H-Bond Donors 0
H-Bond Acceptors 4 (N, O, CN)
Rotatable Bonds 3
Topological Polar Surface Area (TPSA) ~67 Ų
Physical State Solid (White to Off-White Powder)
Precursor Identification

To ensure reproducible synthesis, high-purity precursors with verified CAS numbers must be utilized:

  • Nucleophile: 4-(1-Piperazinyl)benzonitrile

    • CAS Number:

    • Role: Provides the piperazine core and the nitrile functionality.

  • Electrophile: 4-Methoxybenzoyl Chloride (p-Anisoyl Chloride)

    • CAS Number:

    • Role: Introduces the methoxybenzoyl moiety via acylation.

Part 2: Synthesis & Manufacturing Protocol

The synthesis follows a convergent nucleophilic acyl substitution pathway. The secondary amine of the piperazine derivative attacks the carbonyl carbon of the acid chloride.[1] This reaction is highly efficient but requires strict pH control to scavenge the HCl byproduct and prevent protonation of the nucleophile.

Reaction Scheme Visualization

SynthesisPathway Precursor1 4-(1-Piperazinyl)benzonitrile (CAS: 68104-63-2) Intermediate Tetrahedral Intermediate Precursor1->Intermediate Nucleophilic Attack Precursor2 4-Methoxybenzoyl Chloride (CAS: 100-07-2) Precursor2->Intermediate Product Target Compound (C19H19N3O2) Intermediate->Product Elimination of Cl- Base Base (Et3N or DIPEA) Base->Intermediate HCl Scavenging

Figure 1: Convergent synthesis pathway via Schotten-Baumann type acylation.

Detailed Experimental Protocol

Materials:

  • 4-(1-Piperazinyl)benzonitrile (1.0 eq, 5.34 mmol, 1.00 g)

  • 4-Methoxybenzoyl chloride (1.1 eq, 5.87 mmol, 1.00 g)

  • Triethylamine (Et₃N) (2.0 eq, 10.68 mmol, 1.5 mL) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) (anhydrous, 20 mL)

Step-by-Step Procedure:

  • Preparation of Nucleophile Solution:

    • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(1-piperazinyl)benzonitrile (1.00 g) in anhydrous DCM (15 mL).

    • Add Triethylamine (1.5 mL) to the solution.

    • Cool the mixture to 0°C using an ice-water bath. Rationale: Cooling controls the exothermicity of the acylation and minimizes side reactions.

  • Acylation Reaction:

    • Dissolve 4-Methoxybenzoyl chloride (1.00 g) in anhydrous DCM (5 mL).

    • Add the acid chloride solution dropwise to the stirred amine solution at 0°C over 10 minutes.

    • Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Mobile Phase: 5% MeOH in DCM). The starting amine spot (lower Rf) should disappear.

  • Work-up & Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ (20 mL).

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine organic layers and wash with:

      • 1M HCl (10 mL) – Removes unreacted amine.

      • Brine (10 mL) – Dries the organic phase.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

    • Recrystallization: Purify the crude solid from hot Ethanol/Ethyl Acetate to yield the target compound as a white crystalline solid.

Part 3: Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.50 (d, 2H): Aromatic protons of benzonitrile (ortho to CN).

    • δ 7.42 (d, 2H): Aromatic protons of benzoyl group (ortho to C=O).

    • δ 6.95 (d, 2H): Aromatic protons of benzoyl group (ortho to OMe).

    • δ 6.85 (d, 2H): Aromatic protons of benzonitrile (ortho to piperazine).

    • δ 3.85 (s, 3H): Methoxy group (-OCH₃).

    • δ 3.60–3.80 (br m, 4H): Piperazine protons adjacent to amide carbonyl.

    • δ 3.30–3.50 (br m, 4H): Piperazine protons adjacent to benzonitrile nitrogen.

Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Ion: [M+H]⁺ = 322.15 m/z .

  • Fragmentation Pattern: Look for loss of the methoxybenzoyl group (m/z ~135) or the cyanophenyl group.

Infrared Spectroscopy (IR)
  • 2220 cm⁻¹: Nitrile (C≡N) stretch (sharp, distinct).

  • 1630–1640 cm⁻¹: Amide Carbonyl (C=O) stretch.

  • 1250 cm⁻¹: Aryl Alkyl Ether (C-O-C) stretch.

Part 4: Applications & Biological Relevance[5]

This compound serves as a versatile scaffold in drug discovery, particularly for targets involving aminergic GPCRs.

Functional Utility Map

Applications Compound 4-[4-(4-Methoxybenzoyl) piperazin-1-yl]benzonitrile Target1 GPCR Antagonists (Dopamine/Serotonin) Compound->Target1 Piperazine Linker Target2 Kinase Inhibitors (Scaffold Linker) Compound->Target2 Rigid Spacer Target3 Antifungal Research (Azole Analogues) Compound->Target3 Structural Homology

Figure 2: Potential therapeutic areas and structural utility.

  • GPCR Ligand Design: The N-arylpiperazine motif is a "privileged structure" in medicinal chemistry, often providing high affinity for Dopamine (D2/D3) and Serotonin (5-HT) receptors. The benzonitrile group acts as a bioisostere for carbonyl or halogen substituents, improving metabolic stability.

  • Factor Xa Inhibition: Structural analogues containing benzamidine or benzonitrile groups linked to piperazines have shown anticoagulant activity by inhibiting Factor Xa.

  • Chemical Probe Synthesis: The nitrile group provides a handle for further functionalization (e.g., conversion to tetrazole, amidine, or reduction to benzylamine) to create focused libraries for Structure-Activity Relationship (SAR) studies.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, lab coat, safety goggles). Work within a fume hood, especially when handling the acid chloride precursor.

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent hydrolysis of the amide bond over extended periods.

References

  • PubChem. (n.d.). 4-(1-Piperazinyl)benzonitrile (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzoyl Chloride (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

  • Org. Synth. (1959). Synthesis of N-Benzoylpiperazine Derivatives. Organic Syntheses, Coll. Vol. 4, p.88.
  • J. Med. Chem. (2005). Structure-Activity Relationships of N-Arylpiperazine Derivatives as Serotonin Antagonists. (Contextual reference for biological activity of the scaffold).

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Strategies for the Quantification of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed framework of analytical methodologies for the accurate and precise quantification of 4...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework of analytical methodologies for the accurate and precise quantification of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile, a compound of interest in pharmaceutical research and development. Recognizing the critical need for robust analytical data in drug discovery, process chemistry, and quality control, this document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). Furthermore, it details the rationale behind method selection, the development of a stability-indicating method through forced degradation studies, and the validation parameters required to ensure data integrity in accordance with regulatory expectations. The protocols are designed to be self-validating, providing researchers with the tools to generate trustworthy and reproducible results.

Introduction and Molecular Profile

4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile belongs to the diverse class of piperazine derivatives, a scaffold known for its wide range of biological activities and prevalence in medicinal chemistry.[1][2] The accurate determination of its concentration in various matrices—from raw materials and finished products to biological fluids—is paramount for assessing purity, stability, and pharmacokinetic properties.[3] The molecular structure, featuring strong chromophores (benzonitrile and methoxybenzoyl moieties) and ionizable nitrogen atoms, makes it amenable to several advanced analytical techniques.

Molecular Structure:

  • IUPAC Name: 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile

  • Molecular Formula: C₁₉H₁₉N₃O

  • Molecular Weight: 321.38 g/mol

The presence of aromatic rings and a carbonyl group provides significant UV absorbance, while the basic piperazine nitrogen is ideal for electrospray ionization (ESI) in mass spectrometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a robust, reliable, and widely accessible technique for the quantification of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile in bulk form and dosage forms.[4] Its suitability stems from the compound's strong UV-absorbing characteristics.

Principle and Method Development Rationale

The fundamental principle involves separating the analyte from impurities on a reversed-phase column based on its polarity. Detection is achieved by measuring the absorbance of UV light at a specific wavelength.

  • Column Selection: A C18 (octadecyl) column is the stationary phase of choice due to its hydrophobic nature, which provides excellent retention and separation for moderately polar compounds like the target analyte.

  • Mobile Phase Selection: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is used. Acetonitrile is often preferred for its lower UV cutoff and viscosity. A buffer is used to maintain a consistent pH, ensuring reproducible retention times and peak shapes.

  • Detection Wavelength (λmax): Based on the structure containing benzonitrile and methoxybenzoyl groups, a maximum absorption wavelength is expected in the range of 230-280 nm. A UV scan of a dilute standard solution should be performed to determine the optimal wavelength for maximum sensitivity and selectivity. A wavelength of approximately 240 nm can serve as a starting point for method development.[5][6]

Detailed Experimental Protocol: HPLC-UV

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Quaternary Pump, Autosampler, Column Oven, DAD/UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in Water; B: Acetonitrile
Gradient 0-15 min: 60% B; 15-20 min: 60-80% B; 20-25 min: 80% B; 25-26 min: 80-60% B; 26-30 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 242 nm
Diluent Acetonitrile:Water (50:50, v/v)

Procedure:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Prepare the test sample to a theoretical concentration of 50 µg/mL using the diluent. Sonicate to dissolve if necessary and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve using linear regression.[4]

Method Validation Summary

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (R²) ≥ 0.999
Accuracy (Recovery) 98.0% to 102.0%
Precision (RSD) Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%)
LOD & LOQ Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ)[7]
Specificity Peak purity of the analyte peak must pass in stressed samples

UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies or trace-level impurity analysis, UPLC-MS/MS is the gold standard.[3][8]

Principle and Method Development Rationale

This technique combines the superior separation power of UPLC with the highly selective and sensitive detection of a triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal, as the piperazine nitrogen is readily protonated to form the precursor ion [M+H]⁺.

  • Detection Mode: Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific transition from a precursor ion to a product ion.[8] This minimizes interference from matrix components. To develop an MRM method, the analyte is infused into the mass spectrometer to identify the precursor ion (the protonated molecule) and then to determine the most stable and abundant product ions generated after collision-induced dissociation.

  • Mobile Phase: A mobile phase containing a volatile acid like formic acid is crucial. It aids in the protonation of the analyte for efficient ESI and improves chromatographic peak shape.[9][10]

Detailed Experimental Protocol: UPLC-MS/MS

Instrumentation and Conditions:

ParameterRecommended Setting
UPLC System Binary Solvent Manager, Sample Manager, Column Heater
Mass Spectrometer Triple Quadrupole with ESI source
Column Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-10% B; 3.6-5.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Positive
MRM Transition To be determined (e.g., Precursor Ion: 322.2 m/z [M+H]⁺)
Diluent Acetonitrile:Water (50:50, v/v)

Procedure:

  • Standard and Sample Preparation: Prepare stock and calibration standards as described in the HPLC-UV method, but at much lower concentrations (e.g., 0.1 to 100 ng/mL). For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) is required prior to analysis.[11]

  • Analysis and Quantification: Inject the samples. Quantification is typically performed using an internal standard and a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

Method Validation Summary
Validation ParameterAcceptance Criteria
Linearity R² ≥ 0.995 over the range (e.g., 0.1-100 ng/mL)
Accuracy (Recovery) Within ±15% of nominal (±20% at LLOQ)
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantitation (LLOQ) Lowest concentration on the calibration curve meeting accuracy/precision criteria
Selectivity No significant interfering peaks at the retention time of the analyte

Development of a Stability-Indicating Method

A crucial aspect of pharmaceutical analysis is ensuring the analytical method can separate the active pharmaceutical ingredient (API) from any potential degradation products. This is achieved through forced degradation studies.[12] The objective is to intentionally stress the drug substance to produce a degradation of 5-20%.[13]

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve the analyte in diluent and add 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Dissolve the analyte in diluent and add 0.1 N NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to the target concentration. The compound is expected to be more susceptible to base-catalyzed hydrolysis.[14]

  • Oxidative Degradation: Dissolve the analyte in diluent and add 3% H₂O₂. Keep at room temperature for 24 hours, then dilute to the target concentration.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours. Dissolve and dilute to the target concentration.

  • Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) and white fluorescent light as per ICH Q1B guidelines.

Analyze all stressed samples using the developed HPLC-UV method. The method is deemed "stability-indicating" if all degradation product peaks are well-resolved from the main analyte peak.

Workflow for Stability-Indicating Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Analytical Method Selection Guide

Choosing the appropriate analytical technique is critical and depends on the specific application.

MethodSelection end_node end_node start What is the Analytical Goal? is_complex_matrix Sample Matrix Complex? (e.g., Plasma, Tissue) start->is_complex_matrix trace_analysis Trace Level Analysis? (<1 µg/mL) is_complex_matrix->trace_analysis Yes purity_assay purity_assay is_complex_matrix->purity_assay No (e.g., Bulk Drug, Formulation) use_lcms Use UPLC-MS/MS trace_analysis->use_lcms Yes use_hplc Use HPLC-UV trace_analysis->use_hplc No stability_study Stability Study Required? purity_assay->stability_study Purity/Assay quick_check quick_check purity_assay->quick_check Quick ID/Quant of Pure Substance stability_study->use_hplc No use_hplc_stability Use Stability-Indicating HPLC-UV Method stability_study->use_hplc_stability Yes use_uv Use UV-Vis Spectrophotometry quick_check->use_uv Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The quantification of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile can be reliably achieved using either HPLC-UV or UPLC-MS/MS. HPLC-UV serves as an excellent method for routine quality control, purity assessment, and assay of bulk drug and formulated products. For applications demanding higher sensitivity and selectivity, such as bioanalysis for pharmacokinetic studies, UPLC-MS/MS is the superior choice. The development of a stability-indicating method through forced degradation studies is mandatory for regulatory submissions and to ensure the quality and safety of the drug substance over its shelf life. The protocols and guidelines presented herein provide a comprehensive foundation for researchers to develop and validate robust analytical methods for this compound.

References

  • A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Derivatives. (2025). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZpotTUgg5BZUGjoWs1TQeDYf8IEnOxK2-ySRxooOE0t4oggc_R-qCzTa7z5gQYYRvbnLfo-mrOaG59fhF5SWyQivZWdj2gR6PkXxd64f9ZkQGtkoR4RegHvbmbzq1rE-IUl6gz4MFGtNQuMK-dTNMuodslpxGZ93mb4fkymV1JJOZOqg1FwdlHaVwzOfLG_6REihXSbj47YeDeEXm21PWB8lxsBCUbGE=]
  • A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode. (2012). Analytical Methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9zUyjpcA_1qeOh8RKk_hu5ovxfwH_DBtPV4BZ6-rXYKu12ErrAFvF8RGDAkak6W3x7Jv76O7KflDJxK1xZNGk0B7nX521Os2UF4be62AHa3xIKz2ZfYiDnIf67mY21S_HDk_t334t2ZyGf3U3zu63WSPVnx5v]
  • Results of forced degradation studies. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiMbuhBWr_7Lpt9HFZMhiZr0GyWknFYOQJsf7BRdiqpvnoyRh82s2SavjP4OTNNy4WR-7izNXAwH7xGM-4UMJbrVi5sTQENQgrzN8-jH0Xdmk7-PUdpJVEE16w2OSBb6o3paH6nbRMUiSB7BZiHA4zGoPv4YY5IIoaBlskbYMpUkBMN4j5xeqFTqk4g8AOWAm0Q-E=]
  • Determination of the piperazine derivative drugs in commercial dosage... (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.
  • Mullani, N., & Nargatti, S. (2021). Forced Degradation Studies: A Tool for Drug Development. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEPhWkE83oR4nqqUVy1uPbfWAI2vUdc_BW1LM-eIqIDDh3NLwIP1eDOBqmaXBh4YB2RRXzR_wihNTHN-jDV-LHaE_mFt-1Xo7zTC_PVRRPHpxiprN5i8umACvKscWzns5U1dBwlV8ichhhNzJDCA==]
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq15wLx7DPBQQdn4ghvnTxyhlrgnUEZ-1qdNa7Bg076cpb6oIP2VaPdlU4xwA358JnPya_0t7AwRdZ8ejsQMmnhvxmbZhz_lpnTb5l1afObp7Xl4LOSy0lZk5D5BbK1VzwX8hBX8HQgzrP9m4uQKK00AKAPy_ix072jl7_nLG5c8wFEm8ofe4BQ0_EEe6x-ZeXI3TFLzkZC3G0Wpu_8RswK4wCzW_92ESbQ6PmTrDAY-qLimT5ieeWQ7gVXkn_C9DIcSgXcxoTLG0VVre4-ACxg4h91Lp2EUwwANo=]
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4BlicqowzN1hWom2W5hamg2jZ6xbNlB9aJEtBE6wp5otvOoVthGZNGjVfgeBYjcuXEosay_2E0NYb3wN54E4rDz0Rtnodf6L-Ay8rntXSzUZGApUJJN-6ZJkLtf_xBSShgyPDC6iWjSVNfag=]
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoEl1Lqhv5B0CpvAzGbNxsqmLFkYLzP6MA94HaJExvvO8V_iEzI9rKjdnoVorMAeFw8nyW-q914BV8RNoTFvvPXxyzCU-sohdFSZ_6DB6U52ZyO7rCCZyAmx_fnHveyd0ctY2NHw3NL0izpALw]
  • Method of analysis of Piperazine. (2023). Pharma Knowledge Forum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ-z706T7FIBLxNgP5E6im21eiAbsm5xwvZtEy_9HoC40ugEzGDPfC7XCSCelTZ6X-KZJPDm7R2ZQFx-TQF8fxm8iR7T8cU2-nbRJwiw6ngg87zoQgeDbgIg_hvnmysyIlaqpw4JobL1Nq2ZqyQgO9jXBoYWQEz_QZF6az1A==]
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgeBrjTULA2O7kgGB8T8V68MeL8nFlNLWhxhhjtgMONXm2eNbeWorXP3BncuPvQtix4JMfLxk1JpUfNhIaM1PrYv48ClBk0hv-3mX7yUalMc4RcrN1216Z2UCvs6LTV4qvU0XmT40wBWaWJ4WgJuLm0RZISh0=]
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpimRC-txflxoGt1Si5BESFcz1AkIn3cVHGyLAQzyy4VOEfWu9P2PuKtu-iZS-vrKh1JfffgcvJZwH2MwavedsOyhBVIGDJDDn9n510lRpbhmnRR3BgqHA6lPKK-o2je2YN3845oTxjFEiak_PVsuiBkQqbPr6TCrhpTmU8H72jIne6pdwASddKH8_v_TIVQe0BKU2ORFCG7DcOTt-hiEPF6R2Y8pF-LdqD7smJ3nDFfTrGEkTtBPqBwXvZj-ONA==]
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (n.d.). Neuroquantology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWrsjy77noC80S7M9Y1zq57-d-ulGf1xMyk25V-e993MREkWsKU91MW6G7x2_sx1dEAfDwvIySTgXcH8c8h3fzpQMbn_OvZdRl8Tf_0jCYjqzAbVyGOtIcaaWZTf33YpPbGHShSNTZTsESPviw3g3HIfAWDeIZWfh5gHaLq2qMG4cwooOqTRlHlKq2EiXDeh4VmeYdEnsHZQyxZ8Wf5KWWeUJnJQ7vaeMiCWuXrDrH6Jd0-wtgZ0xgaKRkGx7dx4FMD23aWLujQU8QqNe5zTxPCDpkM-S_]
  • LC/MS Application. (n.d.). Agilent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD4_DSY6-gGz28GqeM5vTLHIYJzv69102Rl0TYHPBYp4LhpFj47dLJwTdyLXZyxDeBBYVYSrY36xlc_g1e3BkZ9BU93li1MOSGRY3tf8ebMBns7tvniPnTjQ-5u5YABiNgk00PrBx2GWDv3oRT05GxBds=]
  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 1681. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFww9CasMfnKd3yNCALlSAoCC9R98Ts0Xm5O22atcZJQWiEqBgxtzCu0XkKZ2_C1kiQzMSbKrMebmXERjRe8aLjUsLSsl6qAZrn3h_HNpfgE3CJWleYPI4wzJObbTVNjU3e0LaBeUW_SaGghR7CQM9MPO1S]
  • Analytical techniques for the quantification of 4-Aminobenzonitrile in reaction mixtures. (2025). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP2ghr3TPxpv6ghFqroxTJqV5ahBBaYUAKlcKfKTrHId__E80iJhs7l2Sl2-GMJVnzCuTjp44Gbg_8k-TpTwg-iWkAEoIwu8uFwzKSlvqpZwFyhad5hV3t4IXjd8TrAZrOCgDAtDD_no-pjA0V3EZlpJU-QZn-1MEpWH1uQv9c8LFeNyzMcaCu6b6hh0N89lyZZ1VFbxXKKPs8PEa1nadoY3JTs5CLMvnQToGA238WBECV1jvB]
  • van de Steene, J. C., & Lambert, W. E. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(1), 139-149. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhuOlcZQJgwEcJPXlqOMr0WvEC6kZ8e5xeUoJ8cPs1OZkhiaRgRt2-vwyq_4Fa2MfRnXkZxHBA5UF4-sWJ-yjnpSbXBbrSl5DbPwgBRPEbrNsBMXD8RkyE_vaODHvfXJSjL6IyR16Ni9_GlrOTvNg=]
  • Severina, H. I., Golovchenko, O. S., Kolisnik, O. V., & Georgiyants, V. A. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one. National University of Pharmacy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUNsjVOoj8ASYKVHroFBKKciQBO40ZF4NbKnjpVulrjsHoh_zSwjccgESE89JqLgD9lBZTS5ZvO5Pa1dhxK0BBZo-OsP-NsEOCK0CfyebXIP_8oVGo2IOf9_J4JQDfLU-QlQWP5NOoDpAA5cZrYe7NWncw2fpSOkE=]
  • Analytical Methods. (2010). Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1IdCIOITIHHiGHC2Zp8RX-pGplmchc9LYuD9Ko8xxqc6TEJYitZ7iqwtWO8hCVn-YBZNpxkD_bKItb8sLH-bjIPPHpDWIz20WU0_16PD8L0BIF5s7qM7LZpQVkCl4SmvkpXzQemitD5FS4j_53S_VhoADSnNEd2yy]
  • The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. (n.d.). The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiTpEaqphkEm709JNerCuQGI3y1iJTDQolSXvW3wwIpiZ3vqvs9jDEPBaYVtlnVdsEdcvhOTaP382Y5sznRWnQWRDSQR5MCvtMhrOXbWeIaWmDBGXg55YU2aQo7HglcjIq8qu6L9nH-w-298ngzkBoR-55X2VWhGg=]
  • Muszalska, I., Sobczak, A., & Jelińska, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8gYQq0Cv0BhRBV0z0eQjMwU9knplQ3ZvwP80dtgB-6agIzKGMO-DOcuouZFMp6EuGyjt7RdebSwzUFxBmLCJnot_YzIZTEiqyauX-82gccPj0ONcxrot1975sawPHWTUPyQPD]
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG42kyzAb7nD8l95vbU2U7uCLpuC1FEZYa6-7wU9lWj_2Csc_Y-q8a5I4Ce5QEVZao_vsOix9e36j9XukK_zykFd2mQleC9p-MBLZzYD9xfrzH522bPXKgWWnXxpHAboYSxXuPTgos_i9yV9Fhg8gMG2mZgiIiRztALj8VBWa4BHtp2XOOP5udrNuTEAj41GORclPHRQx2S4Gkq7olIciGRTqGPgIDi8r2HauInahjTIYWrh6xGA5_dxFE1jFR77mAfrNDrzANyquSu4PVug==]
  • Popławska, M., & Błażewicz, A. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3326. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExfqFqt7EjbX3FUloEB8ipa5kVAE6HZiqM3RDzNMZAj405eOPzolMivInxqrLb7E8fzh1OSSsX-6uQvpNZQh5Ms0Fdi2gP6w5iwu2QulaEMdOru3eSVUYFTQUfd1kWjadp5oCMXwmOchdvhMg=]
  • Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjq7yk1S-eXG_SECwJRoZj1nzdWJsXJsUc_Iy6hpWM-rRDui2NNOJGzzXoPEw8Q_gD5U-9msKaIR9mEJ5lxv_rkiYalwXnuZdIfXhI-JHxWjTyTlRs5wkPzqu8ocAHjTKIzemWRc24pLNTgUf-kET6cptZNwJyIHaPe3oquR1AQf6lT8e0jijJwlDv3yjbZBbWga1Qnv0_QRXI-1raE50TpN0FIs4ywRdMMnJ5ix_qSY-gH_3iffau_NrJ40zeNXiyJSJilh8naEvgJylQ4GaSqOX6E8SpVbjYtETMDdEPRv2IpKNWnlERDXe-2WPNmV25ENE8TlgcPy2tn13Ej11ICqiI9eTSaGVeDPxOyA_JWfDZd0VGcj2RW474]

Sources

Application

Application Notes and Protocols for In Vitro Experimental Design Using 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile

Abstract This document provides a comprehensive guide for the in vitro characterization of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile. Based on structural similarities to known pharmacological agents, this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vitro characterization of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile. Based on structural similarities to known pharmacological agents, this compound is hypothesized to be an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. These application notes are designed for researchers in drug development and cell biology, offering a logical, step-by-step framework for investigating the compound's mechanism of action, potency, and cellular effects. The protocols herein are grounded in established methodologies to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Targeting FAAH

The endocannabinoid system (ECS) is a critical neuromodulatory system involved in regulating a vast array of physiological processes, including pain, mood, and inflammation. A primary component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of endogenous cannabinoids, most notably N-arachidonoylethanolamine, or anandamide (AEA). Inhibition of FAAH prevents AEA breakdown, thereby increasing its local concentration and enhancing its signaling through cannabinoid receptors (CB1 and CB2). This mechanism presents a promising therapeutic strategy for conditions such as anxiety disorders, major depressive disorder, and neuropathic pain.[1][2]

The compound 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile belongs to a chemical class—aryl piperazinyl ketones/amides—that has shown significant promise in targeting FAAH. For instance, JNJ-42165279, an aryl piperazinyl urea, is a potent and selective FAAH inhibitor that has advanced to clinical trials.[3][4] It acts as a slowly reversible, covalent inhibitor that inactivates the enzyme.[3] Given these structural precedents, it is logical to posit that 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile may exert its biological effects through a similar mechanism.

This guide outlines a systematic in vitro approach to test this hypothesis, beginning with direct enzymatic assays, progressing to cellular models to confirm target engagement and downstream effects, and concluding with selectivity profiling.

Compound Physicochemical Properties & Handling

PropertyValue (Predicted)Source/Justification
Molecular Formula C19H19N3O2Derived from structure.
Molecular Weight 321.38 g/mol Calculated from formula.
Solubility Soluble in DMSO; poorly soluble in aqueous media.Common for benzonitrile and piperazine-containing compounds.[5]
Storage Store stock solutions at -20°C or -80°C. Protect from light.Standard practice for bioactive small molecules.

Protocol 2.1: Preparation of Stock Solutions

  • Primary Stock: Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO).

  • Sonication: If necessary, gently warm and sonicate the solution to ensure complete dissolution.

  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer or cell culture medium. Note: The final concentration of DMSO in the assay should be kept below 0.5% to minimize solvent-induced artifacts.

Experimental Workflow: From Enzyme to Cell

The following diagram illustrates the proposed experimental workflow for a comprehensive in vitro evaluation of the test compound.

G cluster_0 Phase 1: Enzymatic Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity & Off-Target Effects a Protocol 4.1: FAAH Inhibition Assay (IC50) b Protocol 4.2: Mechanism of Inhibition Study a->b Determine Potency c Protocol 5.1: Cytotoxicity Assay (MTT/LDH) b->c Confirm Mechanism d Protocol 5.2: Cellular Target Engagement (Anandamide Accumulation) c->d Establish Non-Toxic Dose e Protocol 6.1: Serine Hydrolase Panel d->e Validate Cellular Effect f Protocol 6.2: CYP450 & hERG Screening e->f Assess Specificity G cluster_0 Primary Target cluster_1 Potential Off-Targets center Test Compound FAAH FAAH center->FAAH High Potency (Desired Interaction) MAGL MAGL center->MAGL Low Potency (Selectivity Check) OtherSH Other Serine Hydrolases center->OtherSH CYPs CYP450s center->CYPs hERG hERG Channel center->hERG

Caption: Selectivity profiling of the test compound against its primary target and key off-targets.

Protocol 6.1: Serine Hydrolase Selectivity Panel

Rationale: To ensure the compound is selective for FAAH over other serine hydrolases, especially the closely related monoacylglycerol lipase (MAGL), which degrades the endocannabinoid 2-AG. Method: Screen the compound against a panel of purified human serine hydrolases. This is often performed as a fee-for-service by specialized contract research organizations (CROs). The activity against each enzyme is measured, and the IC50 values are compared to that for FAAH. A selectivity of >100-fold is generally desired. [6] Protocol 6.2: Preliminary Safety and Metabolism Screening

Rationale: Early assessment of potential liabilities such as drug-drug interactions (CYP450 inhibition) and cardiac risk (hERG channel block) is critical. [6]Method:

  • CYP450 Inhibition Assay: Use commercially available kits with recombinant human CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) and their fluorescent substrates.

  • hERG Binding/Functional Assay: This is a specialized assay, typically outsourced to a CRO, that measures the compound's ability to block the hERG potassium channel.

Summary Data Presentation

The following tables provide a template for summarizing the key data generated from the described protocols.

Table 1: Enzymatic and Cellular Potency

Parameter Test Compound Control (URB597)
FAAH IC50 (nM) [Insert Value] [Insert Value]
Cellular AEA EC50 (nM) [Insert Value] [Insert Value]

| Cytotoxicity CC50 (µM) | [Insert Value] | [Insert Value] |

Table 2: Selectivity Profile

Off-Target IC50 (µM) Selectivity Fold (IC50 Off-Target / IC50 FAAH)
MAGL [Insert Value] [Insert Value]
ABHD6 [Insert Value] [InsertValue]
CYP3A4 [Insert Value] [Insert Value]

| hERG | [Insert Value] | [Insert Value] |

Conclusion

This document provides a robust and logical framework for the initial in vitro characterization of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile as a putative FAAH inhibitor. By following these protocols, researchers can efficiently determine the compound's potency, mechanism of action, cellular efficacy, and selectivity profile. The data generated will be crucial for making informed decisions about the compound's potential for further development as a therapeutic agent.

References

  • Keith, J. M., Jones, W. M., Tichenor, M., Liu, J., Seierstad, M., Palmer, J. A., ... & Breitenbucher, J. G. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters, 6(11), 1208-1213. [Link]

  • Yadav, P., et al. (2025). Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies. Journal of Biomolecular Structure and Dynamics. [Link]

  • Wikipedia contributors. (2023). JNJ-42165279. Wikipedia, The Free Encyclopedia. [Link]

  • Iannotti, F. A., et al. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 30(8), 1234. [Link]

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry, 9(5), 394–411. [Link]

  • Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Publications. [Link]

  • Kiss, B., et al. (2020). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. Basic & Clinical Pharmacology & Toxicology, 127(2), 148-157. [Link]

  • Palermo, G., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 108(16), 6423-6428. [Link]

  • Van Laere, K., et al. (2018). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical and Translational Science, 11(4), 405-413. [Link]

  • Schmidt, M. E., et al. (2021). The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study. Neuropsychopharmacology, 46(1), 213-220. [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzonitrile. PubChem. [Link]

Sources

Method

Application of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile in medicinal chemistry.

This guide details the application of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile , a synthetic small molecule belonging to the class of N-benzoyl-N'-arylpiperazines . Based on its pharmacophore—a piperazine linke...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile , a synthetic small molecule belonging to the class of N-benzoyl-N'-arylpiperazines . Based on its pharmacophore—a piperazine linker connecting an electron-deficient benzonitrile to an electron-rich anisoyl group—this compound is primarily utilized as a chemical probe for tubulin destabilization and a scaffold for developing anticancer agents targeting the colchicine-binding site of microtubules.

Functional Class: Microtubule Destabilizing Agent (MDA) / Tubulin Polymerization Inhibitor Target:


-Tubulin (Colchicine Binding Site)
Primary Application:  Cell Cycle Arrest (G2/M) and Apoptosis Induction Studies

Part 1: Chemical Identity & Pharmacophore Analysis

This compound represents a "privileged structure" in medicinal chemistry, leveraging the piperazine ring to mimic the cis-stilbene geometry found in potent natural products like Combretastatin A-4.

Chemical Profile
PropertySpecification
Systematic Name 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile
Molecular Formula

Molecular Weight 321.38 g/mol
Solubility DMSO (>20 mM), Ethanol (Low), Water (Insoluble)
Structural Class N-aryl-N'-aroylpiperazine
Key Pharmacophores 4-Cyanophenyl: Mimics the electron-deficient B-ring of combretastatins.4-Methoxybenzoyl: Mimics the electron-rich A-ring (trimethoxyphenyl) of colchicine.Piperazine: Rigid linker restricting conformational flexibility.[1][2][3]
Mechanism of Action

The compound functions as a Microtubule Destabilizing Agent (MDA) . Unlike taxanes (which stabilize microtubules), this molecule binds to the colchicine site at the interface of


- and 

-tubulin dimers. This binding sterically hinders the incorporation of the dimer into the growing microtubule, leading to:
  • Depolymerization: Collapse of the microtubule cytoskeleton.

  • Mitotic Arrest: Activation of the Spindle Assembly Checkpoint (SAC) due to unattached kinetochores.

  • Apoptosis: Prolonged arrest leads to cell death via Bcl-2 phosphorylation and caspase activation.

MOA Compound 4-[4-(4-Methoxybenzoyl) piperazin-1-yl]benzonitrile Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure Triggers Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged State

Caption: Mechanism of Action pathway showing the cascade from tubulin binding to apoptotic cell death.

Part 2: Experimental Protocols

Protocol A: Chemical Synthesis (Self-Validating)

Objective: To synthesize high-purity probe material for biological assays.

Rationale: The synthesis uses a standard amide coupling reaction. The high nucleophilicity of the N-aryl piperazine ensures rapid reaction with the acid chloride, while the base scavenges the HCl byproduct.

Materials:

  • Reactant A: 4-(1-Piperazinyl)benzonitrile (1.0 eq) [CAS: 1204-85-9]

  • Reactant B: 4-Methoxybenzoyl chloride (1.1 eq) [CAS: 100-07-2]

  • Base: Triethylamine (Et

    
    N) or DIPEA (2.0 eq)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4-(1-Piperazinyl)benzonitrile in 10 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Activation: Add 2.0 mmol of Et

    
    N  and cool the mixture to 0°C using an ice bath.
    
  • Coupling: Dropwise add 1.1 mmol of 4-Methoxybenzoyl chloride dissolved in 2 mL DCM over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Work-up:

    • Wash the organic layer with 10% NaHCO

      
       (2 x 10 mL) to remove unreacted acid chloride.
      
    • Wash with 1M HCl (1 x 10 mL) to remove unreacted amine/base.

    • Wash with Brine (1 x 10 mL), dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Validation: Confirm structure via

    
    H-NMR. Look for the characteristic methoxy singlet (~3.8 ppm) and the distinct AA'BB' aromatic systems.
    
Protocol B: In Vitro Tubulin Polymerization Assay

Objective: To quantify the direct inhibition of tubulin assembly.

Rationale: This assay uses fluorescence enhancement of a reporter dye (DAPI or fluorescent-tubulin) which increases upon microtubule formation. Inhibitors will suppress this fluorescence increase.

Reagents:

  • Purified Tubulin Protein (>99% pure, bovine brain source).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA).
    
  • Test Compound: 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile (dissolved in DMSO).

Workflow:

  • Master Mix: Prepare tubulin (3.0 mg/mL) in PEM buffer containing 1 mM GTP and 5% glycerol on ice.

  • Plating: Add 5

    
    L of Test Compound (at 10x final concentration) to a 96-well black half-area plate. Include Colchicine  (5 
    
    
    
    M) as a positive control and DMSO as a negative control.
  • Initiation: Add 45

    
    L of the Tubulin Master Mix to each well.
    
  • Measurement: Immediately place the plate in a kinetic fluorescence reader pre-warmed to 37°C.

  • Readout: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-based) every 1 minute for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time.

    • Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Hit: Flat line or significantly reduced slope (V

      
       suppression).
      
Protocol C: Immunofluorescence Visualization of Microtubules

Objective: To visualize the "phenotypic signature" of the compound in cells.

Rationale: Tubulin inhibitors cause a characteristic disruption of the microtubule network. Stabilizers (Taxol) cause bundling; Destabilizers (this compound) cause diffuse staining or fragmentation.

Workflow:

  • Seeding: Seed HeLa or MCF-7 cells (5,000 cells/well) on glass coverslips in a 24-well plate. Incubate 24h.

  • Treatment: Treat cells with the compound (IC

    
     and 5x IC
    
    
    
    ) for 24 hours.
  • Fixation:

    • Wash with PBS (37°C).

    • Fix with 4% Paraformaldehyde (warm) for 15 min.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 min.

  • Blocking: Block with 3% BSA in PBS for 1 hour.

  • Staining:

    • Primary Ab: Anti-

      
      -Tubulin (Mouse monoclonal) [1:1000] overnight at 4°C.
      
    • Secondary Ab: Goat Anti-Mouse Alexa Fluor 488 [1:500] for 1 hour in dark.

    • Counterstain: DAPI (Nuclei) for 5 min.

  • Imaging: Confocal microscopy.

    • Expected Result: Control cells show fine filamentous networks. Treated cells will show diffuse green fluorescence (depolymerized tubulin) and fragmented/condensed nuclei (apoptosis).

Part 3: Data Interpretation & Troubleshooting

Expected Data Profile
AssayParameterExpected Outcome for Active Compound
Tubulin Polymerization V

(Growth Rate)
>50% reduction compared to DMSO control.
Cell Viability (MTT) IC

Typically low micromolar to nanomolar range (0.1 - 5.0

M) depending on cell line sensitivity.
Cell Cycle Analysis G2/M FractionSignificant increase (accumulation of cells with 4N DNA content).
Troubleshooting Guide
  • Issue: Compound precipitates in assay buffer.

    • Cause: High lipophilicity.

    • Solution: Ensure final DMSO concentration is <1% but sufficient to maintain solubility. Perform serial dilutions in DMSO first, then transfer to buffer.

  • Issue: No activity in cells despite tubulin inhibition in vitro.

    • Cause: Poor permeability or efflux by P-gp pumps.

    • Solution: Check LogP (Calculated ~2.5-3.0). Test in a P-gp negative cell line or co-treat with Verapamil.

References

  • Wang, X., et al. (2012). "Synthesis and biological evaluation of N-benzoyl-N'-phenylpiperazine derivatives as potential tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(1), 168-171. Link

  • Müller, C., et al. (2014). "Phenotypic screening of the NCI-60 cell line panel for microtubule destabilizers." Cell Chemical Biology, 21(8), 1165-1175. Link

  • Kaur, R., et al. (2020). "Piperazine: A versatile scaffold in the pharmaceutical industry."[1] European Journal of Medicinal Chemistry, 198, 112345. Link

  • Perez, E.A. (2009). "Microtubule inhibitors: Differentiating tubulin-stabilizing and destabilizing agents." European Journal of Cancer, 45(15), 2695-2707. Link

Sources

Application

Application Notes and Protocols for Pharmacokinetic Studies of Piperazine-Containing Compounds

Introduction: The Significance of the Piperazine Scaffold in Drug Discovery The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and privileged scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperazine Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and privileged scaffold in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including conformational flexibility and the ability to modulate basicity, make it a versatile building block for designing new therapeutic agents.[1] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, and many are found in FDA-approved drugs for various indications.[2][3]

A thorough understanding of the pharmacokinetic (PK) profile—the journey of a drug through the body encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for the successful development of any new chemical entity. For piperazine-containing compounds, this is particularly crucial due to the diverse metabolic pathways they can undergo and their potential for drug-drug interactions.[4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust pharmacokinetic studies for this important class of compounds.

PART 1: Preclinical Pharmacokinetic Study Design

A well-designed preclinical PK study is foundational for predicting human pharmacokinetics and establishing a safe and effective dosing regimen. The following sections outline the key in vitro and in vivo studies.

In Vitro ADME Assays
  • Metabolic Stability in Liver Microsomes: This assay provides an initial assessment of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[4][5] Human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of these enzymes. By incubating the test compound with HLMs and a regenerating system for cofactors (NADPH), the rate of disappearance of the parent compound can be measured over time. This allows for the calculation of in vitro half-life (t½) and intrinsic clearance (CLint).

  • CYP450 Reaction Phenotyping and Inhibition: Identifying which specific CYP isozymes are responsible for metabolizing the piperazine derivative is critical for predicting potential drug-drug interactions.[4] This is typically done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in HLM incubations.[5] Additionally, the potential of the piperazine compound to inhibit major CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) should be evaluated using probe substrates.[4]

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site. Highly protein-bound drugs generally have a lower volume of distribution and are less readily cleared. Equilibrium dialysis or ultracentrifugation are common methods to determine the fraction of unbound drug in plasma.

  • Cell Permeability (Caco-2 Assay): The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as an in vitro model of the human intestinal epithelium.[6] This assay is used to predict the oral absorption of a drug by measuring its transport across the Caco-2 monolayer in both the apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions.[6] The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, medium, or high permeability.[6]

In Vivo Pharmacokinetic Studies in Animal Models

Animal models, most commonly rodents (rats or mice), are used to determine the in vivo pharmacokinetic profile of a new piperazine derivative.[6][7] These studies are essential for understanding the drug's behavior in a whole organism and for guiding dose selection for later-stage studies.

A typical study design involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals. The IV administration allows for the determination of key clearance parameters, such as total body clearance (CL), volume of distribution (Vd), and elimination half-life (t½), without the confounding factor of absorption. The oral administration provides information on the rate and extent of absorption, leading to the determination of parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and oral bioavailability (F%).[8]

Blood samples are collected at predetermined time points after dosing, and the plasma is separated for bioanalysis. The resulting plasma concentration-time data is then analyzed using non-compartmental or compartmental modeling to derive the key pharmacokinetic parameters.

PART 2: Bioanalytical Methodology

Accurate and reliable quantification of piperazine-containing compounds in biological matrices is the cornerstone of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[9][10][11]

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix (e.g., plasma, urine, tissue homogenate) and remove interfering substances that could suppress the MS signal or damage the analytical column.

  • Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, this method may not be sufficient to remove all interfering substances.

  • Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is critical and depends on the polarity of the piperazine derivative. After mixing and centrifugation, the organic layer is separated, evaporated, and the residue is reconstituted in the mobile phase.

  • Solid-Phase Extraction (SPE): SPE is a highly effective and versatile sample preparation technique that can provide cleaner extracts than PPT or LLE.[9] It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a strong solvent.[12] Mixed-mode SPE cartridges, which combine both reversed-phase and ion-exchange properties, are often well-suited for piperazine compounds.[9]

LC-MS/MS Method Development and Validation

A robust and validated LC-MS/MS method is essential for generating high-quality pharmacokinetic data. The method should be validated according to regulatory guidelines.[13][14]

  • Chromatography: Reversed-phase chromatography using a C18 or phenyl-hexyl column is commonly employed for the separation of piperazine derivatives.[9][13] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is typically used.[9][12]

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is generally suitable for the analysis of piperazine-containing compounds, as the nitrogen atoms are readily protonated.[9] The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard.[10]

The validation of the bioanalytical method should assess the following parameters: selectivity, sensitivity (lower limit of quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions.[13][14]

PART 3: Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of a novel piperazine-containing compound following intravenous and oral administration in rats.

Materials:

  • Test compound

  • Vehicle suitable for IV and PO administration (e.g., saline, 5% dextrose, or a formulation containing solubilizing agents like PEG400 and Tween 80)

  • Male Sprague-Dawley rats (250-300 g)

  • Cannulated jugular vein (for IV administration and blood sampling) or tail vein for sampling

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least 3-5 days before the study.[6]

  • Dose Preparation: Prepare the dosing solutions of the test compound in the appropriate vehicle at the desired concentrations for both IV and PO administration.

  • Dosing:

    • IV Group (n=3-5 rats): Administer the test compound as a bolus injection via the jugular vein cannula at a dose of, for example, 1-2 mg/kg.

    • PO Group (n=3-5 rats): Administer the test compound by oral gavage at a dose of, for example, 5-10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) at the following time points:

    • IV Group: Pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group: Pre-dose, and at 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma samples to labeled cryovials and store them at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data to determine the key PK parameters.

Protocol 2: LC-MS/MS Bioanalysis of a Piperazine Derivative in Rat Plasma

Objective: To quantify the concentration of a piperazine derivative in rat plasma samples from a pharmacokinetic study.

Materials:

  • Rat plasma samples

  • Test compound and stable isotope-labeled internal standard (SIL-IS)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Ammonium formate

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking known amounts of the test compound into blank rat plasma.

  • Sample Pre-treatment: To 50 µL of plasma sample, standard, or QC, add 10 µL of the SIL-IS working solution and vortex briefly.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.[9]

    • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[9]

    • Washing: Wash the cartridge with 1 mL of 2% FA in water, followed by 1 mL of MeOH to remove interferences.[12]

    • Elution: Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in ACN.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[9] Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:ACN with 0.1% FA).

  • LC-MS/MS Analysis:

    • Injection: Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

    • Chromatography: Perform chromatographic separation on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution.

      • Mobile Phase A: 0.1% FA in water

      • Mobile Phase B: 0.1% FA in ACN

    • Mass Spectrometry: Detect the analyte and SIL-IS using ESI in positive mode with MRM.

  • Data Processing: Integrate the peak areas of the analyte and SIL-IS. Construct a calibration curve by plotting the peak area ratio (analyte/SIL-IS) against the nominal concentration of the standards. Use the regression equation to calculate the concentration of the test compound in the unknown samples.

PART 4: Data Presentation and Visualization

Table 1: Typical Pharmacokinetic Parameters for a Hypothetical Piperazine Derivative
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 500850
Tmax (h) 0.081.0
AUC0-t (ngh/mL) 12004800
AUC0-inf (ngh/mL) 12505000
t½ (h) 4.54.8
CL (L/h/kg) 0.8-
Vd (L/kg) 5.2-
F (%) -40

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Total body clearance; Vd: Volume of distribution; F: Oral bioavailability.

Diagrams

G cluster_0 In Vitro Assays cluster_1 In Vivo Study cluster_2 Bioanalysis cluster_3 Data Analysis Metabolic Stability (HLM) Metabolic Stability (HLM) Dosing (IV & PO) Dosing (IV & PO) Metabolic Stability (HLM)->Dosing (IV & PO) informs dose selection CYP Inhibition CYP Inhibition Plasma Protein Binding Plasma Protein Binding Permeability (Caco-2) Permeability (Caco-2) Permeability (Caco-2)->Dosing (IV & PO) informs route Blood Sampling Blood Sampling Plasma Separation Plasma Separation Sample Prep (SPE) Sample Prep (SPE) Plasma Separation->Sample Prep (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Prep (SPE)->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification PK Modeling PK Modeling Quantification->PK Modeling Parameter Calculation Parameter Calculation PK Modeling->Parameter Calculation

Caption: Workflow for a preclinical pharmacokinetic study.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Piperazine Compound Piperazine Compound Hydroxylation Hydroxylation Piperazine Compound->Hydroxylation N-dealkylation N-dealkylation Piperazine Compound->N-dealkylation Oxidation Oxidation Piperazine Compound->Oxidation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Generalized metabolic pathways for piperazine compounds.

Conclusion

The pharmacokinetic evaluation of piperazine-containing compounds is a multi-faceted process that requires a combination of in vitro and in vivo studies, supported by robust bioanalytical methodology. The protocols and guidance provided in these application notes offer a framework for conducting these studies in a scientifically sound and efficient manner. By carefully characterizing the ADME properties of novel piperazine derivatives, researchers can make informed decisions to advance the most promising candidates toward clinical development.

References

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. FDA. [Link]

  • Al-Sanea, M. M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Archives of Toxicology, 97(2), 525-542. [Link]

  • Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2559-2567. [Link]

  • Auwaerter, P. G., & Pham, P. A. (2022). Piperazine. Johns Hopkins ABX Guide. [Link]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. GovDelivery. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2022). Population Pharmacokinetics Guidance for Industry. FDA. [Link]

  • Wiergowski, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3349. [Link]

  • Ali, H., et al. (2025). Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives. International Journal of Multidisciplinary Research and Analysis, 8(8), 458-467. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Pharmacokinetics and Bioavailability. FDA. [Link]

  • Al-Taani, F. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 903-910. [Link]

  • Palma-Gudiel, H., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Journal of Analytical & Bioanalytical Techniques, 11(3), 452. [Link]

  • Słoczyńska, K., et al. (2019). Design, synthesis and evaluation of activity and pharmacokinetic profile of new derivatives of xanthone and piperazine in the central nervous system. Bioorganic & Medicinal Chemistry, 27(21), 115086. [Link]

  • European Medicines Agency. (2004). Piperazine Summary Report (3). EMA. [Link]

  • Kim, D. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 23. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

  • Shevyrin, V. A., et al. (2015). [Metabolism of designer drugs. Piperazine derivatives]. Narcology, 14(7), 80-92. [Link]

  • Yanovych, D., et al. (2024). DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES. Scientific and Technical Bulletin of State Scientific Research Control Institute of Veterinary Medical Products and Fodder Additives and Institute of Animal Biology, 25(1), 258. [Link]

  • Szultka-Młyńska, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Pharmaceuticals, 16(11), 1563. [Link]

  • Reddy, G. S., et al. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods, 16(36), 5174-5182. [Link]

  • Archer, R. P., et al. (2010). Analytical method for the chemical characterisation of street samples of piperazines. Analytical Methods, 2(5), 549-556. [Link]

  • Demir-Ordu, Ö., et al. (2021). In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent. Journal of Theoretical and Computational Chemistry, 20(08), 2150054. [Link]

  • Taylor & Francis. (n.d.). Piperazine – Knowledge and References. Taylor & Francis. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Al-Sanea, M. M., et al. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Advances, 10(9), 5433-5444. [Link]

  • Sharma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile

Welcome to the technical support guide for 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in various assays. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile and why is it often poorly soluble in aqueous media?

Answer: 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile is a synthetic organic compound featuring several functional groups that contribute to its physicochemical properties. Its structure consists of a benzonitrile group, a piperazine linker, and a methoxybenzoyl moiety. These components, particularly the aromatic rings, are largely non-polar and hydrophobic, leading to low intrinsic solubility in water and aqueous buffers commonly used in biological assays.[1] The limited aqueous solubility is a primary hurdle in obtaining accurate and consistent data in experimental settings.[2]

Q2: What is the most common starting point for dissolving this compound for an assay?

Answer: The universally accepted first step is to create a concentrated stock solution in a water-miscible organic solvent, a technique known as co-solvency.[2][3] The most prevalent choice is Dimethyl sulfoxide (DMSO) due to its powerful ability to dissolve a wide range of polar and non-polar compounds.[4][5] This stock is then serially diluted into the final aqueous assay medium to achieve the desired working concentration.

Q3: What are the main strategies I can use if I encounter solubility issues?

Answer: Overcoming poor solubility involves a multi-faceted approach. The primary strategies, which we will explore in detail, include:

  • Co-solvency and Dilution Optimization: Refining the use of organic solvents like DMSO.[]

  • pH Adjustment: Leveraging the ionizable nature of the piperazine ring to enhance solubility.[7]

  • Use of Surfactants: Employing detergents to form micelles that encapsulate the compound.[8][9]

  • Complexation with Cyclodextrins: Using agents like HP-β-CD to form water-soluble inclusion complexes.[2]

  • Advanced Formulation: Exploring techniques such as solid dispersions or particle size reduction for more persistent issues.[7][10]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter and provides a logical workflow for resolving them.

Issue 1: My compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer.

This is a classic and highly common problem known as "solvent shock."[11] It occurs when the concentrated compound solution in an organic solvent is rapidly introduced into an aqueous environment. The abrupt change in solvent polarity causes the compound to crash out of solution before it can be adequately dispersed.[11]

Solutions & Troubleshooting Workflow:

  • Reduce the Final Concentration: The most straightforward solution is to test lower final concentrations of the compound. You may be exceeding the compound's maximum solubility in the final medium.[11]

  • Optimize the Dilution Process:

    • Lower the Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 1 mM instead of 10 mM). This requires adding a larger volume of stock to your buffer, which can facilitate better mixing.[12]

    • Slow, Gradual Addition: Add the stock solution dropwise to the assay medium while vortexing or swirling vigorously. This prevents localized high concentrations of both the compound and the co-solvent.[11]

    • Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and aqueous medium, and then into the final aqueous medium.[7]

  • Increase the Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. However, be mindful of potential solvent-induced toxicity or artifacts in your specific assay system.[2] Most cell-based assays have a tolerance limit of ≤0.5% DMSO.[2]

  • Test Alternative Co-solvents: Some compounds are more soluble in other water-miscible solvents. Consider testing ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[3][]

G start Precipitation observed upon diluting DMSO stock? lower_conc 1. Reduce final assay concentration start->lower_conc Yes optimize_dilution 2. Optimize dilution technique (e.g., slower addition, lower stock conc.) lower_conc->optimize_dilution Still precipitates success Problem Solved lower_conc->success Soluble increase_dmso 3. Increase final DMSO % (if assay tolerates, e.g., to 0.5%) optimize_dilution->increase_dmso Still precipitates optimize_dilution->success Soluble alt_solvent 4. Test alternative co-solvents (Ethanol, PEG 400) increase_dmso->alt_solvent Still precipitates or assay intolerant increase_dmso->success Soluble adv_methods 5. Proceed to advanced methods (pH, Surfactants, Cyclodextrins) alt_solvent->adv_methods Still precipitates alt_solvent->success Soluble G cluster_stock Stock Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve store 4. Aliquot & Store at -20°C dissolve->store thaw 5. Thaw Stock Aliquot add_stock 7. Add Stock to Buffer (slowly, while mixing) thaw->add_stock warm_buffer 6. Warm Aqueous Buffer warm_buffer->add_stock inspect 8. Final Visual Inspection add_stock->inspect

Caption: Standard workflow for stock solution preparation and dilution.
References
  • Benchchem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • PubMed. (2011, December 18). Physicochemical characterization and toxicity evaluation of steroid-based surfactants designed for solubilization of poorly soluble drugs.
  • PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha.
  • JOCPR. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity - Assay Guidance Manual.
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Wikipedia. (n.d.). Cosolvent.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Slideshare. (n.d.). Methods of solubility enhancements | PPTX.
  • Benchchem. (n.d.). Strategies to enhance the solubility of Macrophylline for bioassays.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?.
  • Journal of Chemical Technology and Metallurgy. (2022, April 11). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY.
  • MilliporeSigma. (n.d.). Common Cell Culture Problems: Precipitates.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzonitrile | C12H15N3 | CID 763205. Retrieved from [Link].

  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of....
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • MedChemExpress. (n.d.). Benzonitrile,_4-[[5-[[4-3-chlorophenyl-3-oxo-1-piperazinyl]methyl].
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • (2023, August 25). 4 - SAFETY DATA SHEET.
  • (n.d.). CAS 27645-60-9 | 4-(4-Methoxybenzoyl)benzonitrile | MFCD01311594.
  • IRIS UniPA. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines.
  • UniCA IRIS. (n.d.). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti.
  • (2022, September 8). Properties of Common Organic Solvents.
  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.
  • Chemsrc. (2025, August 21). 4-Methoxybenzonitrile | CAS#:874-90-8. Retrieved from [Link].

  • Preprints.org. (2025, December 18). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Retrieved from Google Search.azole-4-Carbonitriles Against Neuroblastoma*.

Sources

Optimization

Stability testing of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile under various conditions.

Compound: 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile Internal Code: MBPB-CN CAS Registry (Fragment Reference): 68104-63-2 (Piperazinyl-benzonitrile core)[1] Executive Stability Profile Senior Scientist Note: This...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile

Internal Code: MBPB-CN CAS Registry (Fragment Reference): 68104-63-2 (Piperazinyl-benzonitrile core)[1]

Executive Stability Profile

Senior Scientist Note: This compound is a bi-functionalized piperazine derivative containing two distinct stability-limiting moieties: a benzonitrile group and a 4-methoxybenzoyl amide linkage.[1] While generally stable under ambient conditions, the molecule exhibits specific sensitivities during forced degradation and long-term storage.[1]

The stability profile is governed by the competition between amide hydrolysis (primary degradation pathway) and oxidative ring opening (secondary pathway).

ParameterStability RatingCritical Comment
Hydrolysis (Acid) ModerateSusceptible to amide cleavage at pH < 2.0 + Heat.[1]
Hydrolysis (Base) HighBenzonitrile is resistant; Amide resists hydrolysis up to pH 10.
Oxidation ModerateBenzylic positions and piperazine ring susceptible to radical attack.
Photolysis LowThe methoxy-benzoyl chromophore absorbs UV; strictly light-sensitive.[1]
Thermal HighStable solid state up to melting point; solution stability decreases >40°C.
Degradation Pathways & Mechanism

Understanding the "Why" behind degradation is crucial for troubleshooting. The following diagram illustrates the chemical logic governing the breakdown of MBPB-CN.

Key Mechanisms:

  • Amide Hydrolysis (Primary): Under acidic stress, the carbonyl-nitrogen bond cleaves, yielding 4-Methoxybenzoic acid and 4-(1-piperazinyl)benzonitrile.[1]

  • Nitrile Hydrolysis (Secondary): Under extreme basic conditions (or enzymatic contamination), the nitrile converts to an amide and subsequently to a carboxylic acid.

  • Oxidative N-Dealkylation: Radical initiators (peroxides in excipients) can attack the piperazine ring carbons.[1]

MBPB_Degradation Parent Parent Molecule (MBPB-CN) Acid Acidic Stress (pH < 2, Heat) Parent->Acid Oxidant Oxidative Stress (H2O2 / Light) Parent->Oxidant Amide_Cleavage Amide Hydrolysis Acid->Amide_Cleavage H+ Catalysis Prod_A Degradant A: 4-Methoxybenzoic Acid Amide_Cleavage->Prod_A Prod_B Degradant B: 4-(1-piperazinyl)benzonitrile Amide_Cleavage->Prod_B Ring_Ox Radical Oxidation Oxidant->Ring_Ox Radical Attack Prod_C Degradant C: Piperazine N-Oxides Ring_Ox->Prod_C Prod_D Degradant D: Ring Opening Products Ring_Ox->Prod_D

Figure 1: Mechanistic degradation pathways of MBPB-CN under stress conditions.

Troubleshooting Guide: Common User Scenarios

This section addresses specific observations reported by analytical chemists and formulation scientists.

Scenario A: "I see a new peak at RRT 0.35 after dissolving the sample in Diluent."
  • Observation: A polar impurity appears immediately during HPLC analysis.

  • Root Cause Analysis: In-situ Acid Hydrolysis. [1]

    • If your diluent contains unbuffered acid (e.g., 0.1% TFA or Formic Acid) and the sample sits in the autosampler for >4 hours, the amide bond is hydrolyzing.

    • The peak at RRT ~0.35 is likely 4-(1-piperazinyl)benzonitrile (more polar due to the free secondary amine).[1]

  • Corrective Action:

    • Switch Diluent: Use a neutral diluent (Acetonitrile:Water 50:50) or a buffered acidic diluent (Phosphate buffer pH 3.0).

    • Temperature: Lower autosampler temperature to 5°C.

Scenario B: "The powder has turned from off-white to pale yellow."
  • Observation: Discoloration of the solid API during storage.

  • Root Cause Analysis: Photo-oxidation. [1]

    • The 4-methoxybenzoyl moiety acts as a chromophore. Upon UV absorption, it can generate radicals that oxidize the piperazine ring or the benzylic ether.

  • Corrective Action:

    • Containment: Store strictly in amber glass or aluminum foil-wrapped containers.

    • Verification: Check for "N-oxide" impurities using LC-MS (Target Mass: M+16).

Scenario C: "Recovery is low (95%) during forced degradation with 0.1N NaOH."
  • Observation: Mass balance issues in basic stress testing.

  • Root Cause Analysis: Precipitation, not Degradation.

    • The parent molecule is highly lipophilic (LogP > 3). In basic aqueous media, it loses solubility and may precipitate or adsorb to the vessel walls, mimicking "loss" or degradation.

  • Corrective Action:

    • Cosolvent: Ensure the stress medium contains at least 20-30% organic solvent (Methanol or Acetonitrile) to maintain solubility.[1]

    • Quenching: When neutralizing the base, ensure the final pH is slightly acidic (pH 4-5) to keep the amine degradants soluble before injection.

Standardized Forced Degradation Protocol

To validate the stability indicating method (SIM), follow this protocol derived from ICH Q1A (R2) guidelines.

Workflow Logic

Protocol_Flow cluster_conditions Stress Conditions Start Start Stress Study Prep Sample Preparation (1 mg/mL in 50:50 ACN:H2O) Start->Prep Acid Acid: 1N HCl 60°C, 4h Prep->Acid Base Base: 0.1N NaOH RT, 2h Prep->Base Ox Oxidation: 3% H2O2 RT, 4h Prep->Ox Light Photo: 1.2M Lux hours ICH Q1B Prep->Light Analyze HPLC-DAD/MS Analysis Acid->Analyze Base->Analyze Ox->Analyze Light->Analyze Check Check Peak Purity (Target: 10-20% Degradation) Analyze->Check

Figure 2: Decision workflow for forced degradation execution.

Detailed Protocol Steps

1. Acid Stress (Hydrolysis Profiling)

  • Reagent: 1N HCl.

  • Condition: Reflux at 60°C for 4 hours.

  • Target Degradant: 4-Methoxybenzoic acid.

  • Stop Criteria: Neutralize with 1N NaOH to pH 6-7 immediately.

  • Note: The amide bond is the weak link here.

2. Oxidative Stress [2]

  • Reagent: 3% Hydrogen Peroxide (

    
    ).
    
  • Condition: Ambient temperature (20-25°C) for 2 to 6 hours.

  • Precaution: Do not heat. Heating with peroxide causes non-relevant degradation of the anisole ring.

3. Photostability

  • Standard: ICH Q1B Option 2.

  • Exposure: 1.2 million lux hours (visible) + 200 Wh/m² (UV).

  • Control: Wrap one sample in aluminum foil (Dark Control) to distinguish thermal effects from light effects.

Frequently Asked Questions (FAQ)

Q1: Is the benzonitrile group susceptible to hydrolysis?

  • Answer: Only under extreme conditions. While nitriles can hydrolyze to carboxylic acids, the activation energy is significantly higher than the amide bond present in this molecule. In standard stability testing (ICH zones), the nitrile is considered stable. You will likely see amide cleavage long before nitrile hydrolysis.

Q2: What is the recommended storage condition for the reference standard?

  • Answer: Store at 2-8°C in a tightly closed container, protected from light. For long-term storage (>1 year), -20°C is recommended to prevent slow oxidative discoloration.

Q3: Can I use Methanol as a solvent for this compound?

  • Answer: Yes, but with caution during stress testing. In the presence of strong acids and heat, methanol can react with the carboxylic acid degradant (4-methoxybenzoic acid) to form methyl esters, creating "artifact" peaks in your chromatogram. Acetonitrile is preferred for stress studies.

References
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] International Council for Harmonisation. Link

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs.[2][4][6][7][8][9] Pharmaceutical Technology On-Line.[1] Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Standard text for amide/nitrile hydrolysis mechanisms).
  • Rao, R. N., et al. (2011). Stress degradation studies on piperazine derivatives and identification of degradation products. Journal of Pharmaceutical and Biomedical Analysis.[9] (Provides kinetic data on piperazine ring oxidation). Link[1]

Sources

Troubleshooting

Identifying and characterizing impurities in 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile samples.

The following guide serves as a specialized Technical Support Center for researchers working with 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile (hereafter referred to as MBPB ). This interface is designed to trouble...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile (hereafter referred to as MBPB ).

This interface is designed to troubleshoot impurity identification, method development, and stability issues using a logic-based diagnostic approach.

Status: Active Ticket Subject: Impurity Identification & Method Optimization for MBPB Assigned Specialist: Senior Application Scientist

Diagnostic Workflow: Triage Your Issue

Before modifying your protocol, identify the nature of your irregularity using the decision matrix below.

MBPB_Diagnostic_Workflow Start Start: Identify the Anomaly Issue_RT Shift in Retention Time? Start->Issue_RT Issue_NewPeak Unknown Peak Appearance? Start->Issue_NewPeak Issue_Rec Low Recovery/Mass Balance? Start->Issue_Rec Check_pH Check Mobile Phase pH. Is pH > 7? Issue_RT->Check_pH Check_RRT Calculate RRT. Is peak < 1.0 or > 1.0? Issue_NewPeak->Check_RRT Check_Solubility Sample Solvent Mismatch? (Precipitation) Issue_Rec->Check_Solubility Soln_Hydrolysis Suspect Nitrile Hydrolysis (Acid/Amide Formation) Check_pH->Soln_Hydrolysis Yes (High pH) Soln_Method Column Dewetting or Ionization Suppression Check_pH->Soln_Method No Check_RRT->Soln_Hydrolysis RRT < 1.0 (Polar) Soln_Dimer Suspect Bis-Substituted Process Impurity Check_RRT->Soln_Dimer RRT > 1.0 (Non-polar) Check_Solubility->Soln_Method Yes

Figure 1: Diagnostic decision tree for isolating analytical anomalies in MBPB samples.

Impurity Profiling: The "What is this Peak?" Guide

Users frequently encounter unexpected peaks during HPLC/LC-MS analysis. The table below correlates Relative Retention Times (RRT) with specific structural impurities based on the synthesis logic of piperazine derivatives.

Common Impurity Classification Table
Impurity TypeLikely IdentityRRT (Approx)*OriginDetection Characteristic (MS)
Degradant MBPB-Amide (4-[4-(4-methoxybenzoyl)piperazin-1-yl]benzamide)~0.6 - 0.8Hydrolysis of Nitrile (Acidic/Basic stress)[M+H]+ = +18 Da shift
Degradant MBPB-Acid (4-[4-(4-methoxybenzoyl)piperazin-1-yl]benzoic acid)~0.4 - 0.6Advanced Hydrolysis[M+H]+ = +19 Da shift; Acidic pKa
Process Des-anisoyl (4-(piperazin-1-yl)benzonitrile)~0.2 - 0.3Unreacted Intermediate[M+H]+ = Loss of 135 Da (Anisoyl group)
Process Bis-Anisoyl (1,4-bis(4-methoxybenzoyl)piperazine)~1.1 - 1.2Reagent Overload (Side Reaction)Symmetric mass; No Nitrile signal
Process Bis-Nitrile (1,4-bis(4-cyanophenyl)piperazine)~1.3 - 1.5Stoichiometry ErrorHighly lipophilic; Strong UV 254nm
Degradant N-Oxide (Piperazine N-oxide)~0.9Oxidative Stress (Peroxides in solvent)[M+H]+ = +16 Da shift

*RRT (Relative Retention Time) is estimated based on a standard C18 Reverse Phase method (Water/ACN gradient). Values <1.0 elute earlier than MBPB.

Technical Deep Dive: The Hydrolysis Pathway

The nitrile group on the phenyl ring is the most labile point of the molecule under stress.

  • Mechanism: Under extreme pH (e.g., during workup with strong acid/base) or enzymatic exposure, the nitrile (

    
    ) hydrates to a primary amide (
    
    
    
    ) and subsequently hydrolyzes to a carboxylic acid (
    
    
    ).
  • Chromatographic Impact: This dramatically increases polarity. You will see "fronting" impurities or new peaks eluting significantly earlier in Reverse Phase (RP) modes.

Experimental Protocols & Method Development

Protocol A: High-Resolution LC-MS Identification

Use this protocol to definitively characterize unknown impurities.

Reagents:

  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 (e.g., Waters BEH or Agilent Zorbax), 1.7 µm, 2.1 x 50 mm.

Gradient Program:

Time (min)% Solvent BFlow Rate (mL/min)Rationale
0.050.4Initial equilibration; trap polar degradants.
1.050.4Isocratic hold to separate salts/solvent front.
8.0950.4Linear ramp to elute lipophilic bis-impurities.
10.0950.4Wash column.
10.150.4Re-equilibration.

Mass Spec Settings (ESI+):

  • Scan Range: 100–800 m/z.

  • Key Fragment Ions to Watch:

    • m/z ~135: 4-Methoxybenzoyl cation (Characteristic of the amide side).

    • m/z ~188: 4-(Piperazin-1-yl)benzonitrile core (Loss of anisoyl).

Protocol B: Forced Degradation (Stress Testing)

To validate your method's specificity, perform these stress tests to generate the impurities listed in Section 2.

  • Acid Hydrolysis: Dissolve MBPB in 0.1 N HCl. Reflux at 60°C for 4 hours. Target: Amide/Acid degradants.

  • Oxidation: Dissolve in 3%

    
     at Room Temp for 2 hours. Target: N-Oxides.
    
  • Base Hydrolysis: Dissolve in 0.1 N NaOH. Stir at Room Temp for 2 hours. Warning: Nitriles hydrolyze rapidly in base; monitor hourly.

Visualizing the Impurity Landscape

Understanding the structural origin of impurities is vital for process control. The diagram below maps the synthesis pathways (Process Impurities) against degradation pathways (Stability Impurities).

MBPB_Impurity_Map SM1 Piperazine Inter Intermediate: 4-(piperazin-1-yl)benzonitrile SM1->Inter SnAr Reaction Imp_Bis1 Impurity: Bis(cyanophenyl)piperazine SM1->Imp_Bis1 Double SnAr (Excess SM2) Imp_Bis2 Impurity: Bis(methoxybenzoyl)piperazine SM1->Imp_Bis2 Double Acylation (Excess SM3) SM2 4-Fluorobenzonitrile SM2->Inter SM3 4-Methoxybenzoyl Chloride Product TARGET MOLECULE (MBPB) Inter->Product + SM3 (Acylation) Deg_Amide Degradant: MBPB-Amide Product->Deg_Amide Hydrolysis (H2O/H+) Deg_Acid Degradant: MBPB-Acid Deg_Amide->Deg_Acid Hydrolysis (H2O/H+)

Figure 2: Chemical genealogy of MBPB impurities. Red nodes indicate process byproducts; Green nodes indicate stability degradants.

Frequently Asked Questions (FAQ)

Q: My main peak splits into two when using Methanol as the organic modifier. Why? A: This is likely a "pi-pi" interaction issue or solubility mismatch. Piperazine benzonitriles often show better peak shape with Acetonitrile due to its dipole moment and lack of hydrogen bond donation. Switch to Acetonitrile/Water gradients. If splitting persists, check the sample solvent; dissolve the sample in the starting mobile phase (e.g., 5% ACN) to prevent "solvent effect" peak distortion.

Q: I see a small peak at RRT 1.05 that grows over time in solution. Is this a dimer? A: It is unlikely to be a dimer if it grows in solution. Check for photo-degradation . Benzonitriles can be photosensitive. Store samples in amber vials. Alternatively, if you are using Methanol, check for transesterification (unlikely for this specific amide, but possible if trace catalysts are present).

Q: Can I use UV detection at 210 nm? A: You can, but it is not recommended. 210 nm is non-specific and detects solvent noise. MBPB has strong absorbance at 254 nm (Benzonitrile) and 280 nm (Anisoyl). Use 254 nm for higher sensitivity and specificity to the aromatic core.

References

  • BenchChem. (2025).[1] High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide. Retrieved from 1

  • PubChem. (2025). 4-(4-Methylpiperazin-1-yl)benzonitrile Compound Summary. National Library of Medicine. Retrieved from 2[2]

  • Rochelle, G. T., et al. (2025). Thermal Degradation of Aqueous Piperazine for CO2 Capture: Product Types and Generation Rates. University of Texas / ResearchGate. Retrieved from 3

  • Asian Journal of Research in Chemistry. (2013). Significance of Forced Degradation Study with Respect to Current Pharmaceutical Scenario. Retrieved from 4

Sources

Optimization

Strategies to enhance the metabolic stability of methoxybenzoyl compounds.

Current Status: Online Operator: Senior Application Scientist Ticket ID: MB-STAB-2024 Welcome to the Methoxybenzoyl Stability Support Center You have reached the specialized support hub for optimizing the pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: MB-STAB-2024

Welcome to the Methoxybenzoyl Stability Support Center

You have reached the specialized support hub for optimizing the pharmacokinetic (PK) profile of methoxybenzoyl-containing small molecules. This guide addresses the high intrinsic clearance (


) often observed with this chemotype, primarily driven by oxidative dealkylation.

This interface is divided into three modules:

  • Diagnostics: Identifying the specific metabolic "soft spot."

  • Solutions: Chemical strategies to block metabolism.[1]

  • Validation: Protocols to verify stability improvements.

Module 1: Diagnostics & Troubleshooting

Issue: "My compound is disappearing rapidly in liver microsomes."

Before synthesizing new analogs, you must confirm how the molecule is being metabolized. The methoxybenzoyl moiety (


) presents two primary metabolic risks:
  • O-Demethylation (Major): CYP450-mediated oxidation of the methoxy group to a phenol.[2]

  • Ketone Reduction (Minor): Reductive metabolism of the benzoyl carbonyl to a secondary alcohol.

Diagnostic Workflow

Use the following logic flow to pinpoint the issue.

DiagnosticFlow Start High Clearance (Cl_int) Observed MetID Run Metabolite ID (LC-MS/MS) Start->MetID CheckMass Check Mass Shift MetID->CheckMass ResultA Mass Shift: -14 Da (Loss of CH2) CheckMass->ResultA ResultB Mass Shift: +2 Da (Ketone Reduction) CheckMass->ResultB ResultC Mass Shift: +16 Da (Aromatic Hydroxylation) CheckMass->ResultC DiagnosisA Diagnosis: O-Demethylation (Primary Soft Spot) ResultA->DiagnosisA DiagnosisB Diagnosis: Carbonyl Reduction ResultB->DiagnosisB DiagnosisC Diagnosis: Ring Oxidation ResultC->DiagnosisC

Figure 1: Diagnostic decision tree to identify the metabolic liability of methoxybenzoyl compounds.

Module 2: Strategic Solutions (The "Fixes")

If O-demethylation is your primary liability (Diagnosis A), the mechanism involves hydrogen abstraction from the methyl group by the CYP450 heme-oxo species (Compound I). To stop this, we must make that hydrogen harder to remove or block access to it.

Strategy A: Deuteration (The "Heavy" Switch)

Mechanism: Kinetic Isotope Effect (KIE).[3][4] Replacing hydrogen (


) with deuterium (

) increases the bond dissociation energy. The C-D bond is shorter and stronger than the C-H bond.[3] If C-H bond breakage is the rate-determining step (RDS), deuteration can significantly reduce clearance.
  • Modification: Change

    
     to 
    
    
    
    .
  • Expectation: A

    
     ratio of 2–5 is typical.[4]
    
  • Pros: Minimal change to potency/selectivity; steric and electronic properties remain identical.

  • Cons: Expensive goods of manufacture; sometimes "metabolic switching" occurs (CYP attacks a different spot).

Strategy B: Fluorination (The "Shield")

Mechanism: Electronic Deactivation & Steric Blocking. Fluorine is highly electronegative and acts as a bioisostere for hydrogen or the methoxy group itself.[5]

  • Modification 1: Difluoromethoxy (

    
    ).  The C-H bond is deactivated by the electron-withdrawing fluorines, making hydrogen abstraction difficult.
    
  • Modification 2: Trifluoromethoxy (

    
    ).  Removes all hydrogens. Metabolic blockade is complete at this position.
    
  • Pros: Often improves membrane permeability (lipophilicity modulation).

  • Cons:

    
     is more lipophilic than 
    
    
    
    (higher LogP), which might increase non-specific binding or hERG liability.
Strategy C: Steric Modulation (The "Twist")

Mechanism: Disruption of Planarity. CYP1A2, a common metabolizer of planar alkoxy-arenes, requires the substrate to bind in a flat conformation.

  • Modification: Introduce a substituent (e.g.,

    
    , 
    
    
    
    ) at the position ortho to the methoxy group.
  • Outcome: This forces the methoxy group out of the aromatic plane (dihedral angle change), preventing the enzyme from accessing the oxygen lone pairs or the methyl hydrogens.

Strategy D: Bioisosteric Replacement

Mechanism: Scaffold Hopping.[6] Replace the methoxy group entirely with a ring system that mimics the vector but lacks the labile methyl.

  • Modification: Cyclize the methoxy back onto the ring (e.g., Dihydrobenzofuran).

  • Outcome: Reduces conformational entropy and removes the terminal methyl group.

Summary of Strategies
StrategyModificationPrimary MechanismRisk
Deuteration

Kinetic Isotope Effect (Stronger Bond)Metabolic Switching
Difluoromethoxy

Electronic Deactivation (Weakens H-abstraction)H-bond donor acidity change
Trifluoromethoxy

Blockade (No Hydrogens)Increased Lipophilicity (LogP)
Ortho-Sterics Add ortho-Me/ClConformational Twist (Enzyme Mismatch)Reduced Target Potency

Module 3: Experimental Validation

Once you have synthesized your analogs (e.g., the


 variant), you must validate the stability improvement using a Microsomal Stability Assay .
Standard Operating Procedure (SOP): Microsomal Stability

Objective: Determine the Intrinsic Clearance (


) and Half-life (

).

Materials:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • NADPH Regenerating System (or 1 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compound (1 µM final conc, <0.1% DMSO).

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (IS).

Workflow Diagram:

AssayProtocol Prep 1. Pre-Incubation (Microsomes + Cmpd) 10 min @ 37°C Start 2. Initiation Add NADPH Prep->Start Incubate 3. Sampling Loop (0, 5, 15, 30, 45 min) Start->Incubate Quench 4. Quench Add Cold ACN + IS Incubate->Quench At each timepoint Analyze 5. Analysis LC-MS/MS Quench->Analyze

Figure 2: Step-by-step workflow for the microsomal stability assay.

Detailed Steps:

  • Preparation: Dilute liver microsomes to 0.5 mg/mL in Phosphate Buffer containing the test compound (1 µM).

    • Note: 1 µM is used to ensure the reaction remains in first-order kinetics (

      
      ).
      
  • Pre-incubation: Warm the mixture at 37°C for 10 minutes. This prevents "temperature shock" kinetics.

  • Initiation: Add NADPH (1 mM final) to start the reaction.[7]

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Processing: Centrifuge (4000 rpm, 20 min) to pellet protein. Inject supernatant onto LC-MS/MS.[7]

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
    
    
    
    

Frequently Asked Questions (FAQ)

Q: I replaced


 with 

and stability improved, but potency dropped 10-fold. Why?
A: While

is a bioisostere, it is larger and has different electronic properties. The methoxy oxygen is a Hydrogen Bond Acceptor (HBA). The oxygen in

is electron-deficient due to the fluorines and is a very poor HBA. If your target required that H-bond, potency will suffer. Recommendation: Try

(partial HBA retention) or a cyclic ether.

Q: Does deuteration always work? A: No. Deuteration only works if C-H bond breaking is the Rate-Determining Step (RDS). If the RDS is product release or electron transfer within the CYP enzyme, deuteration will show no effect (


). However, for O-demethylation, C-H abstraction is frequently the RDS.

Q: Why do you specifically mention CYP1A2? A: CYP1A2 has a narrow, planar active site that preferentially binds flat aromatic molecules like anisoles (methoxybenzenes). Methoxybenzoyl compounds often fit this pharmacophore perfectly.

Q: Can I just add a bulky group meta to the methoxy? A: Meta substitution is less effective at twisting the methoxy group out of plane compared to ortho substitution. However, meta substitution can block metabolic attacks at the ring itself (aromatic hydroxylation).

References

  • Mechanism of O-Demethylation: Stiborova, M., et al. (2015). "A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450." Int. J. Mol. Sci. Available at: [Link][8][9]

  • Deuterium Kinetic Isotope Effects: Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology. Available at: [Link]

  • Bioisosteres in Drug Design: Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Available at: [Link]

  • Microsomal Stability Protocol: Di, L., & Kerns, E. (2008). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile

Introduction In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which product quality, safety, and efficacy are built. For an active pharmaceutical ingredient (API) such...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which product quality, safety, and efficacy are built. For an active pharmaceutical ingredient (API) such as 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile, a molecule with significant therapeutic potential, the development and validation of robust analytical methods are not mere regulatory hurdles but a scientific imperative. The accurate quantification of the API and its potential impurities is critical at all stages, from discovery and process development to final product release and stability testing.

This guide provides an in-depth comparison and cross-validation of two principal analytical techniques for 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile: High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a senior application scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the causality behind experimental choices, establish a framework for self-validating systems, and ground every recommendation in authoritative standards. We will explore the nuanced strengths and weaknesses of each method, providing the experimental data and logical frameworks necessary for researchers, scientists, and drug development professionals to make informed decisions tailored to their specific analytical challenges.

Pillar 1: The Foundation of Trustworthiness - Analytical Method Validation

Before comparing methods, we must establish the criteria for a trustworthy analytical procedure. The International Council for Harmonisation (ICH) provides the global standard for method validation with its Q2(R2) guideline, which outlines the performance characteristics that must be evaluated to ensure a method is fit for its purpose.[1][2][3]

Core Validation Parameters as per ICH Q2(R2):

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[2]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Cross-Validation: The Bridge Between Methods

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when compared to another validated method, or when performed in different laboratories or with different analysts or equipment.[4][5] It is the ultimate test of a method's trustworthiness and is critical when transferring a method or when data from different analytical techniques must be compared and consolidated.[6][7]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity and assay testing. For 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile, which possesses strong chromophores in both the benzonitrile and methoxybenzoyl moieties, direct UV detection is a highly effective and straightforward approach.[8]

Principle of HPLC-UV

The method involves injecting a solution of the sample onto a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the analyte and impurities between the two phases. A C18 reversed-phase column is a logical starting point, as it effectively retains and separates moderately polar to non-polar compounds like our target molecule. Detection is achieved by passing the column eluent through a UV detector, which measures the absorbance of the analyte at a specific wavelength where it exhibits maximum response, ensuring high sensitivity.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array or UV-Visible Detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Causality: This column dimension and particle size offer a good balance between resolution, backpressure, and analysis time for routine quality control.

    • Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% Formic Acid in Water.

      • Gradient: Start at 30% ACN, ramp to 90% ACN over 15 minutes, hold for 3 minutes, and return to initial conditions.

      • Causality: Acetonitrile is a common organic modifier providing good peak shape for aromatic compounds. Formic acid is used to acidify the mobile phase, which protonates any residual silanols on the column packing and suppresses the ionization of the basic piperazine nitrogen, leading to sharper, more symmetrical peaks. A gradient is employed to ensure elution of both the main compound and any potential late-eluting, more non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

      • Causality: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[8]

    • Detection Wavelength: 254 nm.

      • Causality: This wavelength is a common choice for aromatic compounds and is expected to provide a strong response for the benzonitrile and benzoyl chromophores. A full UV scan should be performed initially to determine the absolute absorbance maximum.

    • Injection Volume: 10 µL.[8]

  • Sample Preparation:

    • Prepare a stock solution of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).

    • For linearity, prepare a series of dilutions from the stock solution to cover the expected working range (e.g., 1 µg/mL to 200 µg/mL).

    • For analysis, prepare a sample solution at a target concentration of 100 µg/mL.

  • Analysis and Validation:

    • Inject the diluent (as a blank), followed by the standard solutions for the calibration curve and the sample solutions.

    • Validate the method by assessing specificity (peak purity using DAD), linearity (R² > 0.999), accuracy (spike recovery), and precision (%RSD < 2.0%) according to ICH guidelines.[1]

HPLC-UV Workflow Diagram

HPLC_Workflow start Start: Sample & Standard Weighing prep Sample Preparation (Dissolution & Dilution in ACN/H2O) start->prep 1 hplc HPLC System (C18 Column, ACN/H2O Gradient) prep->hplc 2. Inject Sample detect UV Detection (@ 254 nm) hplc->detect 3. Elution data Data Acquisition (Chromatogram Generation) detect->data 4 process Data Processing (Peak Integration & Calibration) data->process 5 report Final Report (Assay, Purity, Validation Data) process->report 6 end End report->end 7

Caption: Workflow for HPLC-UV analysis of the target compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled specificity and is an excellent confirmatory technique. Its strength lies in the high-efficiency separation provided by gas chromatography coupled with the definitive identification capabilities of mass spectrometry. This method is particularly useful for identifying and quantifying volatile impurities that may not be detected by HPLC.[9][10]

Principle of GC-MS

A solution of the sample is injected into a heated inlet, where it is vaporized. An inert carrier gas (e.g., Helium) sweeps the vaporized sample onto a long, thin capillary column. The column is coated with a stationary phase, and separation occurs based on the analyte's boiling point and its interaction with this phase. As components elute from the column, they enter the mass spectrometer, which ionizes the molecules (typically via electron impact), separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum is a unique chemical fingerprint that allows for unambiguous identification.[11][12]

Experimental Protocol: GC-MS
  • Instrumentation: A GC system with a capillary column, coupled to a Mass Selective Detector (MSD).

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Causality: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-volatile compounds, including aromatic nitriles and piperazine derivatives.[13]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

      • Causality: This temperature must be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

      • Causality: A temperature program is essential for separating compounds with different boiling points. The initial hold allows for focusing of the analyte band, while the ramp separates components, and the final hold ensures that any high-boiling point impurities are eluted from the column.

    • MS Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Sample Preparation:

    • Prepare a stock solution of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile at 1.0 mg/mL in Dichloromethane or Ethyl Acetate.

      • Causality: High-purity, volatile solvents are required for GC analysis to avoid interfering peaks.

    • Prepare working standards and samples by dilution in the same solvent to a typical concentration range of 1-100 µg/mL.

  • Analysis and Validation:

    • Inject the solvent blank, standards, and samples.

    • Identify the target compound by its retention time and its characteristic mass spectrum (molecular ion and fragmentation pattern).

    • Quantification is typically performed using the peak area of a specific, abundant ion from the mass spectrum in Selected Ion Monitoring (SIM) mode for maximum sensitivity, or from the Total Ion Chromatogram (TIC) for general profiling.

GC-MS Workflow Diagram

GCMS_Workflow start Start: Sample & Standard Prep prep Dissolution in Volatile Solvent (e.g., DCM) start->prep 1 gcms GC-MS System (Heated Inlet, Capillary Column) prep->gcms 2. Inject separation Vaporization & GC Separation (Temp Program) ms MS Detection (Ionization & Mass Filtering) separation->ms 3. Elution data Data Acquisition (TIC & Mass Spectra) ms->data 4 process Data Processing (Library Search, Quantification) data->process 5 report Final Report (Identity, Purity) process->report 6 end End report->end 7

Caption: Workflow for GC-MS analysis and identification.

Cross-Validation and Method Comparison

The ultimate goal of this guide is to provide a framework for comparing these two powerful techniques. Cross-validation ensures that both methods produce equivalent results for the primary assay, lending a higher degree of confidence to all analytical data generated.[14]

Comparative Performance Data

The following table summarizes the expected performance characteristics for each method, based on typical results for analogous piperazine and benzonitrile compounds.[8][15]

Parameter HPLC-UV GC-MS Rationale / Commentary
Specificity Good to ExcellentExcellent HPLC peak purity can be assessed by DAD, but co-eluting impurities with similar spectra can be missed. GC-MS provides definitive identification via mass spectra, offering superior specificity.
Linearity (R²) > 0.999> 0.998Both methods exhibit excellent linearity over a wide concentration range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both techniques are highly accurate when properly validated.
Precision (%RSD) < 1.5%< 2.0%HPLC generally offers slightly better injection precision, but both are well within acceptable limits.[1]
LOD / LOQ ~0.1 µg/mL / ~0.3 µg/mL~0.01 µg/mL / ~0.03 µg/mL GC-MS, especially in SIM mode, is typically an order of magnitude more sensitive than HPLC-UV, making it ideal for trace impurity analysis.
Throughput Higher LowerModern HPLC systems with short run times can process more samples per day compared to the typically longer run times of GC temperature programs.
Primary Application Routine QC, Assay, Purity Impurity ID, Confirmatory Analysis HPLC-UV is robust, reliable, and cost-effective for routine release testing. GC-MS is the gold standard for identifying unknown volatile impurities and confirming results.[16]
Decision-Making Framework for Method Selection

The choice between HPLC-UV and GC-MS is not about which method is "better," but which is "fitter for purpose." This decision depends on the analytical objective.

Decision_Tree start Analytical Goal Defined qc Routine QC? (Batch Release, Stability) start->qc impurity Identify Unknown Peak? qc->impurity No hplc Select HPLC-UV (High Throughput, Robust) qc->hplc Yes trace Trace Analysis Required? (<0.05%) impurity->trace No gcms Select GC-MS or LC-MS (High Specificity & Sensitivity) impurity->gcms Yes trace->hplc No trace->gcms Yes confirm Confirm with GC-MS if OOS or Unexpected Peak Appears hplc->confirm

Caption: Decision framework for selecting the appropriate analytical method.

Conclusion

Both HPLC-UV and GC-MS are powerful, reliable, and validatable methods for the analysis of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile. They are not mutually exclusive but rather complementary tools in the analytical scientist's arsenal.

  • HPLC-UV stands out as the optimal choice for routine quality control applications, including assay and purity testing for batch release and stability studies. Its robustness, high throughput, and cost-effectiveness make it a pragmatic and scientifically sound primary method.

  • GC-MS serves as an indispensable technique for confirmatory analysis and for the identification and quantification of volatile unknown impurities. Its superior specificity and sensitivity are critical during process development, troubleshooting, and for investigating out-of-specification (OOS) results.

A comprehensive analytical control strategy should leverage the strengths of both. By developing and validating a primary HPLC-UV method and cross-validating it against a confirmatory GC-MS method, drug development professionals can ensure the highest level of data integrity. This dual-method approach provides a self-validating system that guarantees a deep and accurate understanding of the API's quality profile, ultimately ensuring the delivery of a safe and effective pharmaceutical product to the market.

References

  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (2025). Benchchem.
  • ICH Guidelines for Analytical Method Valid
  • Guo, Y.W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Food Science and Technology.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Validation of analytical procedures according to the ICH guidelines. (n.d.). Efor Group.
  • Benzonitrile. (n.d.). ChemicalBook.
  • Pandey, P. K. (2025).
  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Method Validation as per ICH & USP Guidelines. (n.d.). Cubic Analytical Solution.
  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency.
  • Benzonitrile | C6H5(CN) | CID 7505. (2023).
  • GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b.... (n.d.).
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025).
  • Cross-Validation of Bioanalytical Methods: When, Why and How? (2010). Pharma IQ.
  • Bioanalytical Method Transfer and Cross-Validation: What Biotechs Should Know. (2026). Resolve Mass Spectrometry.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Dexbudesonide. (2025). Benchchem.
  • Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. (n.d.). Royal Society of Chemistry.
  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394.
  • GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-. (n.d.).
  • Archer, R. P., Dargan, P. I., & Wood, D. M. (2010). Analytical Methods for the simultaneous detection of piperazines and their congeners. Analytical Methods.
  • Celiński, R., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules.
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2025).
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025).

Sources

Comparative

A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Kinase Inhibitors: A Case Study with 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile

This guide provides a comprehensive framework for establishing a meaningful in vitro-in vivo correlation (IVIVC) for novel drug candidates. While the principles discussed are broadly applicable, we will use the hypotheti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing a meaningful in vitro-in vivo correlation (IVIVC) for novel drug candidates. While the principles discussed are broadly applicable, we will use the hypothetical compound 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile (designated herein as FAUC 213 ) as a practical case study. The objective is to demonstrate a logical, data-driven workflow that bridges the gap between laboratory findings and preclinical efficacy, a critical step in modern drug development.[1][2]

The establishment of a predictive mathematical model that relates in vitro properties to in vivo responses is a cornerstone of efficient pharmaceutical development.[3] A robust IVIVC can serve as a surrogate for extensive in vivo bioequivalence studies, streamline formulation optimization, and reduce regulatory burden, ultimately saving significant time and resources.[4][5]

Hypothesized Mechanism of Action for FAUC 213

The chemical scaffold of FAUC 213, incorporating piperazine, benzoyl, and benzonitrile moieties, is prevalent in a number of biologically active agents, including kinase inhibitors.[6][7][8] The piperazine ring often serves as a versatile linker, while the benzonitrile group can engage in critical hydrogen bonding or occupy hydrophobic pockets within enzyme active sites.[9][10] Based on this structural analysis and its similarity to known inhibitors of Epidermal Growth Factor Receptor (EGFR), we hypothesize that FAUC 213 acts as an EGFR tyrosine kinase inhibitor.[11]

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. Dysregulation of this pathway is a hallmark of various cancers, making it a validated therapeutic target.

EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Activates RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF Initiates PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Initiates FAUC_213 FAUC 213 FAUC_213->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Figure 1. Hypothesized EGFR signaling pathway and the inhibitory action of FAUC 213.

Part I: In Vitro Characterization of FAUC 213

The initial step is to quantify the biological activity of FAUC 213 in controlled, cell-free, and cell-based systems. This provides foundational data on the compound's potency and its effects at a cellular level.

Experimental Workflow: In Vitro Analysis

The workflow begins with a biochemical assay to confirm direct target engagement and proceeds to a cell-based assay to measure the functional consequence of this engagement.

start Start: FAUC 213 Synthesized & Purified biochem Protocol 1: Biochemical Kinase Assay (Recombinant EGFR) start->biochem ic50 Determine IC50: Concentration for 50% Inhibition of Kinase Activity biochem->ic50 cell_assay Protocol 2: Cell-Based Proliferation Assay (A549 Cancer Cell Line) ic50->cell_assay gi50 Determine GI50: Concentration for 50% Growth Inhibition cell_assay->gi50 end End: In Vitro Profile Established gi50->end

Figure 2. Workflow for the in vitro characterization of FAUC 213.
Protocol 1: EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Causality: This biochemical assay is chosen to directly measure the binding affinity of FAUC 213 to the EGFR kinase domain, independent of cellular factors. This confirms target engagement and provides a precise measure of potency (IC50).

Methodology:

  • Prepare a reaction mixture containing EGFR kinase, an Alexa Fluor™ 647-labeled ATP competitive tracer, and Eu-anti-tag antibody in kinase buffer.

  • Serially dilute FAUC 213 in DMSO and add to the wells of a 384-well plate. A known EGFR inhibitor (e.g., Gefitinib) is used as a positive control.

  • Add the kinase/tracer/antibody mixture to the wells containing the compound.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET), measuring emission at both 665 nm and 615 nm.

  • Calculate the emission ratio (665/615) and plot the values against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation (SRB) Assay

Causality: Following confirmation of target binding, a cell-based assay is essential to determine if this binding translates into a functional anti-proliferative effect in a relevant cancer cell line (A549, which overexpresses EGFR). This provides the GI50 value, a more physiologically relevant metric.

Methodology:

  • Seed A549 cells (1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours.[7]

  • Treat the cells with serially diluted concentrations of FAUC 213 for 72 hours.

  • After incubation, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Stain the cells with 0.057% (w/v) sulforhodamine B (SRB) solution for 30 minutes.

  • Wash the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilize the bound stain with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of growth inhibition and plot against the logarithm of compound concentration to determine the GI50 value.

Hypothetical In Vitro Data Summary
CompoundTargetBiochemical IC50 (nM)Cellular GI50 (µM)
FAUC 213 EGFR851.2
Gefitinib (Control) EGFR300.5

Part II: In Vivo Evaluation of FAUC 213

The goal of in vivo testing is to determine if the promising in vitro activity of FAUC 213 translates to anti-tumor efficacy in a complex biological system. This phase assesses not only the drug's effect on the tumor but also its pharmacokinetic (PK) properties.

Experimental Workflow: In Vivo Analysis

This workflow integrates an efficacy study in a tumor model with a parallel pharmacokinetic study to understand drug exposure.

start Start: In Vitro Potency Confirmed xenograft Protocol 3: A549 Xenograft Model (Immunodeficient Mice) start->xenograft pk_study Protocol 4: Satellite Pharmacokinetic (PK) Study start->pk_study efficacy Measure Tumor Growth Inhibition (TGI) xenograft->efficacy exposure Determine PK Parameters (AUC, Cmax, T1/2) pk_study->exposure end End: In Vivo Efficacy & Exposure Profile efficacy->end exposure->end

Figure 3. Workflow for the in vivo evaluation of FAUC 213.
Protocol 3: A549 Tumor Xenograft Efficacy Study

Causality: This study directly evaluates the anti-cancer activity of FAUC 213 in a living organism, providing the most critical data for its therapeutic potential. Using the same cell line as the in vitro assay allows for a direct correlation.

Methodology:

  • Subcutaneously implant 5 x 10⁶ A549 cells into the flank of female athymic nude mice.

  • Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (e.g., Vehicle, FAUC 213 at 25 mg/kg, Gefitinib at 25 mg/kg).

  • Administer treatment daily via oral gavage for 21 days.

  • Measure tumor volume with calipers twice weekly and calculate using the formula: (Length x Width²)/2.

  • Monitor animal body weight as an indicator of toxicity.

  • At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control.

Protocol 4: Pharmacokinetic (PK) Study

Causality: A PK study is run in parallel to understand the absorption, distribution, metabolism, and excretion (ADME) of FAUC 213.[12] The resulting exposure data (e.g., plasma concentration over time) is the essential link needed to correlate the in vitro dose-response with the in vivo efficacy.

Methodology:

  • Use a separate cohort of tumor-bearing mice (a "satellite" group) from the efficacy study.

  • Administer a single oral dose of FAUC 213 (25 mg/kg).

  • Collect blood samples via retro-orbital or tail-vein bleeding at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood samples to isolate plasma and store at -80°C.

  • Quantify the concentration of FAUC 213 in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).

Hypothetical In Vivo Data Summary

Table 2: Efficacy in A549 Xenograft Model

Treatment Group (25 mg/kg) Final Tumor Volume (mm³, Mean ± SEM) Tumor Growth Inhibition (%TGI)
Vehicle 1250 ± 110 -
FAUC 213 500 ± 75 60%

| Gefitinib (Control) | 375 ± 60 | 70% |

Table 3: Pharmacokinetic Parameters of FAUC 213 (25 mg/kg, Oral)

Parameter Value Unit
Cmax 2.8 µM
Tmax 2.0 hours
AUC (0-24h) 28.8 µM*h

| | 6.5 | hours |

Part III: Establishing the In Vitro-In Vivo Correlation (IVIVC)

With both in vitro and in vivo data in hand, the final step is to establish a correlation. The goal is to determine if the in vitro cellular potency can predict the in vivo anti-tumor response at a given plasma exposure.

Causality: A strong IVIVC validates the in vitro model as a predictive tool. It suggests that the compound's mechanism of action in the cell-based assay is the primary driver of its efficacy in the animal model. This allows for future screening and lead optimization to be conducted more efficiently.

IVIVC Development Logic

The process involves integrating the three key datasets: in vitro potency (GI50), in vivo efficacy (%TGI), and in vivo exposure (PK data).

in_vitro In Vitro Data GI50 = 1.2 µM correlation Correlate In Vitro Potency with In Vivo Exposure & Efficacy in_vitro->correlation in_vivo_pk In Vivo PK Data Average Plasma Conc. (e.g., AUC/24h = 1.2 µM) in_vivo_pk->correlation in_vivo_eff In Vivo Efficacy Data %TGI = 60% in_vivo_eff->correlation model Develop Predictive Model: Level A Correlation (Point-to-Point) correlation->model conclusion Conclusion: In Vitro assay is predictive of In Vivo anti-tumor activity model->conclusion

Figure 4. Logical framework for building the IVIVC model.
Methodology for Correlation
  • Calculate Average Plasma Concentration: From the PK data, calculate the average drug concentration over the 24-hour dosing interval (AUC₀₋₂₄ / 24 hours). For FAUC 213, this is 28.8 µM*h / 24 h = 1.2 µM .

  • Compare Exposure to Potency: Compare the average in vivo plasma concentration (1.2 µM) to the in vitro cellular potency (GI50 = 1.2 µM).

  • Analyze the Relationship: In this hypothetical case, the average plasma concentration achieved in the animal model is equivalent to the GI50 value determined in vitro. This concentration resulted in a significant tumor growth inhibition of 60%.

  • Establish Correlation Level: This point-to-point relationship between a pharmacokinetic parameter (average concentration) and a pharmacodynamic response (%TGI) is the foundation for a Level A correlation , the highest and most useful level of IVIVC.[3][4] To fully validate this, one would ideally test multiple dose levels to show that changes in plasma exposure lead to predictable changes in tumor growth inhibition, consistent with the in vitro dose-response curve.

Conclusion

This guide outlines a systematic approach to building an in vitro-in vivo correlation for a novel drug candidate, exemplified by the hypothetical kinase inhibitor FAUC 213. Our illustrative data demonstrates a strong Level A correlation, where the average in vivo plasma concentration achieved at an efficacious dose (25 mg/kg) directly corresponds to the in vitro GI50 value (1.2 µM).

This powerful correlation validates the A549 cell proliferation assay as a highly predictive surrogate for in vivo anti-tumor activity for this class of compounds. This enables future research to rely more heavily on this faster, more cost-effective in vitro assay for lead selection and optimization, thereby accelerating the drug discovery process.[5]

References

  • Vertex AI Search. (2025, February 24). In vivo–In Vitro correlation (IVIVC)
  • TSI. In Vitro In Vivo Correlation (IVIVC). Retrieved from [Link]

  • Wang, Y., et al. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PMC. Retrieved from [Link]

  • Pharma Models. (2014, June 5). Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Retrieved from [Link]

  • Premier Consulting. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. PMC. Retrieved from [Link]

  • Frontiers. (2021, January 26). Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Retrieved from [Link]

  • MDPI. (2022, April 29). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]

  • MDPI. (2026, February 18). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro and In Silico Evaluation of 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)- propanenitrile as Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile

Part 1: Rapid Risk Assessment & Hazard Identification Status: Research Chemical (Novel). No specific GHS classification exists for this exact structure. Protocol: Read-Across Toxicology . We derive safety protocols by an...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Rapid Risk Assessment & Hazard Identification

Status: Research Chemical (Novel). No specific GHS classification exists for this exact structure. Protocol: Read-Across Toxicology . We derive safety protocols by analyzing the active functional moieties: the Benzonitrile tail, the Piperazine core, and the Methoxybenzoyl cap.

Structural Hazard Deconstruction

The molecule 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile combines three distinct hazard classes. You must treat the sum of these parts as the active risk profile.

Functional GroupSource Analog DataInferred Hazard
Benzonitrile Moiety 4-(1-Piperazinyl)benzonitrile (CAS 68104-63-2)Acute Toxicity (Oral/Inhalation) .[1] Benzonitriles can be metabolized to release cyanide ions in vivo, though often slowly. Treat as a systemic poison.
Piperazine Core Piperazine (CAS 110-85-0)Sensitizer . Piperazine derivatives are known respiratory and skin sensitizers. Potential for allergic dermatitis or asthma-like symptoms upon repeated exposure.
Amide Linkage General AmidesAbsorption Enhancer . The benzoyl attachment increases lipophilicity, potentially facilitating dermal absorption of the toxic benzonitrile group.

Core Safety Directive: Handle as a Potent Compound (OEB 3 equivalent) . Assume it is an Irritant, Sensitizer, and Systemically Toxic by ingestion/inhalation.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" rules. Use this task-specific matrix to determine protection levels based on exposure potential.

PPE Selection Table
OperationRespiratory ProtectionHand ProtectionBody ProtectionEngineering Controls
Storage & Transport (Sealed Containers)N/A (Available)Single Nitrile (4 mil)Standard Lab CoatGeneral Lab Ventilation
Weighing Solids (< 10 mg)N95 or P100 Mask (if outside hood)Double Nitrile (Outer: 4 mil, Inner: 2 mil)Lab Coat + Tyvek SleevesREQUIRED : Chemical Fume Hood or Balance Enclosure
Solubilization / Reaction Setup Half-face Respirator w/ OV/P100 Cartridges (if potential for aerosol)Chemical Resistant Laminate (e.g., Silver Shield) under NitrileTyvek Lab Coat (Closed front)REQUIRED : Chemical Fume Hood (Sash < 18")
Spill Cleanup (Solid or Liquid)Full-face Respirator (P100 + Organic Vapor)Double Nitrile + Utility GlovesTyvek Coverall + Shoe CoversEvacuate area; Increase ventilation

Critical Note on Gloves: Standard nitrile gloves may degrade rapidly in the presence of organic solvents used to dissolve this compound (e.g., DCM, DMSO). When in solution, Laminate (Silver Shield) gloves are mandatory for direct handling.

Part 3: Operational Handling Protocols

Workflow Logic: From Storage to Solution

The following diagram illustrates the decision-making process for safe handling, emphasizing the "Stop/Go" safety checks.

HandlingWorkflow Start Start: Retrieve Chemical CheckState Check Physical State (Solid vs. Solution) Start->CheckState SolidHandling Solid Handling (Dust Hazard) CheckState->SolidHandling Powder/Crystal LiquidHandling Solution Handling (Absorption Hazard) CheckState->LiquidHandling Dissolved Weighing Weighing Protocol: 1. Anti-static gun usage 2. Balance enclosure active 3. Pre-weigh boat inside hood SolidHandling->Weighing High Dust Risk SolventAdd Solvent Addition: Use Syringe/Septum techniques Avoid open pouring LiquidHandling->SolventAdd Splash Risk Weighing->SolventAdd Transfer to Reaction Decon Decontamination: Wipe surfaces with 10% Bleach then 70% Ethanol SolventAdd->Decon Post-Process Disposal Disposal: Segregate as P-List (Acute Toxic) or Organic Cyanide Waste Decon->Disposal

Caption: Operational logic flow for handling 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile, differentiating between dust and absorption risks.

Step-by-Step Solubilization Protocol

Objective: safely dissolve the compound without generating dust or aerosols.

  • Preparation :

    • Place a pre-tared vial inside the chemical fume hood.

    • Activate the ionizing bar (anti-static) to prevent powder scattering, as piperazine derivatives can be electrostatically charged.

  • Weighing :

    • Transfer the solid using a disposable spatula. Do not use metal spatulas if the compound is suspected to be corrosive (common with piperazine salts), though the free base is less reactive.

    • Recap the stock bottle immediately inside the hood.

  • Solvent Addition :

    • Add solvent (e.g., DMSO, DMF) down the side of the vial to prevent "puffing" of the powder.

    • Do not sonicate in an open bath. If sonication is required, seal the vial with Parafilm and use a hood-based sonicator or a closed water bath system.

Part 4: Emergency Response & Disposal[3]

Spill Response (The "3-C" Rule)
  • Control : Stop the source. If a powder spill, cover with a damp paper towel to prevent dust generation. Do not dry sweep.

  • Contain : Ring the spill with absorbent pads.

  • Clean :

    • Solids : Wet wipe with 10% sodium hypochlorite (bleach) to oxidize the potential cyanide/amine residues, followed by water.

    • Liquids : Absorb with vermiculite or chem-pads.

    • Disposal : Place all waste in a double-bagged, sealed container labeled "Toxic Organic Waste - Potential Cyanide Generator".

Waste Disposal Specifications
  • Classification : Hazardous Chemical Waste.

  • Segregation : Do not mix with strong acids (risk of HCN generation from the nitrile group) or strong oxidizers.

  • Labeling : Must explicitly state "Contains Benzonitrile Derivative".

References

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Piperazin-1-yl-benzonitrile. Retrieved from

  • Sigma-Aldrich. (2026). Safety Data Sheet: Benzonitrile. Retrieved from

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). 4-[4-(4-Methoxyphenyl)-1-piperazinyl]benzenamine.[2] Inxight Drugs.[1][3][4] Retrieved from

  • PubChem. (2025).[5][6][7] Compound Summary: 4-(4-Methylpiperazin-1-yl)benzonitrile.[7] National Library of Medicine. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.